1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-10-3-5-13(6-4-10)23(21,22)19-9-15(11(2)20)14-7-12(17)8-18-16(14)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZIQOYBFJCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Executive Summary
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a key heterocyclic intermediate for pharmaceutical research and development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole in the design of kinase inhibitors and other therapeutic agents.[1][2] This document details a robust, two-step synthetic sequence commencing from 5-bromo-1H-pyrrolo[2,3-b]pyridine. The strategy hinges on the strategic protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, followed by a regioselective Friedel-Crafts acylation at the C3 position. We will dissect the rationale behind each synthetic step, provide detailed, self-validating experimental protocols, and present a mechanistic overview of the key transformations, designed for researchers, scientists, and drug development professionals.
Strategic Analysis: A Retrosynthetic Approach
The successful synthesis of a multi-substituted heterocycle requires careful planning to control regiochemistry. Direct functionalization of the 7-azaindole core can be challenging, as electrophilic substitution often favors the electron-rich C3 position of the pyrrole ring.[3][4] To install the desired acetyl group at C3 and the bromine at C5, a direct, one-pot functionalization is not feasible.
Our retrosynthetic analysis, therefore, identifies a pathway that systematically builds the target molecule by controlling the sequence of bond formations.
Caption: Overall synthetic workflow.
Step 1: N-Tosylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Causality and Expertise: The protection of the pyrrole nitrogen is a foundational step in many synthetic routes involving indole and azaindole scaffolds. The tosyl group is an ideal choice due to its high stability under a wide range of reaction conditions, including the strongly acidic Lewis acid conditions of the subsequent Friedel-Crafts reaction. [5]Its electron-withdrawing nature deactivates the nitrogen, preventing side reactions, yet the C3 position of the pyrrole ring remains sufficiently activated for electrophilic substitution. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the relatively acidic N-H proton (pKa ≈ 16-17 in DMSO), facilitating a rapid and irreversible reaction with p-toluenesulfonyl chloride (TsCl).
Protocol Validation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The formation of the product is confirmed by the disappearance of the N-H stretch in the IR spectrum and a characteristic downfield shift of the aromatic protons in the ¹H NMR spectrum, along with the appearance of signals corresponding to the tosyl group.
Step 2: Friedel-Crafts Acylation of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Causality and Expertise: The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds by installing an acyl group onto an aromatic ring. [6]The reaction proceeds via an electrophilic aromatic substitution mechanism. [7]A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. It coordinates with the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the nucleophilic π-system of the azaindole ring. Despite the deactivating effect of the N-tosyl group, the C3 position remains the site of highest electron density and is thus the exclusive point of acylation. This regioselectivity is a cornerstone of this synthetic strategy.
Mechanism: Formation of the Acylium Ion and Electrophilic Substitution
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Properties and Synthetic Utility
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of functionalized 7-azaindole scaffolds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole and purine systems.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of biologically active molecules, particularly as kinase inhibitors.[1][2][3][4] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and pKa, potentially enhancing drug-like characteristics and creating novel intellectual property.[1]
The subject of this guide, this compound, is a highly functionalized derivative of this important scaffold. The presence of a bromine atom at the 5-position, an acetyl group at the 3-position, and a tosyl protecting group on the pyrrole nitrogen makes it a versatile synthetic intermediate for the construction of more complex molecules. Each of these functional groups offers a handle for further chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.[4][5]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts and data on analogous structures.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₆H₁₃BrN₂O₃S | Calculated from structure |
| Molecular Weight | 393.26 g/mol | Calculated from structure |
| Appearance | Expected to be a solid | Based on similar compounds[6] |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and ethyl acetate. | Based on general solubility of protected heterocycles |
| Purity/Specification | Typically >95% for research chemicals | Supplier Information |
| Storage | Sealed in a dry environment at room temperature. | Supplier Information[6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound involves a multi-step sequence starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The key transformations are the protection of the pyrrole nitrogen and the subsequent regioselective acylation of the 3-position.
N-Tosyl Protection of 5-Bromo-7-azaindole
The first step is the protection of the acidic N-H of the pyrrole ring. The tosyl (p-toluenesulfonyl) group is a robust protecting group for indoles and related heterocycles, enhancing their stability and modifying their reactivity.[7] The tosyl group is electron-withdrawing, which can influence the regioselectivity of subsequent electrophilic substitution reactions.[8]
Experimental Protocol:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Causality of Experimental Choices:
-
Base: A strong base like NaH is required to deprotonate the weakly acidic pyrrole nitrogen.
-
Solvent: Anhydrous aprotic solvents are crucial to prevent the quenching of the base and the hydrolysis of the tosyl chloride.
-
Temperature: The initial cooling to 0 °C controls the exothermic reaction of NaH with the solvent and the substrate.
Friedel-Crafts Acylation at the C3-Position
The introduction of the acetyl group at the 3-position is achieved through a Friedel-Crafts acylation reaction.[9][10][11] This classic electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion, which then attacks the electron-rich pyrrole ring.[11][12] The presence of the tosyl group deactivates the ring to some extent, but the acylation is known to proceed regioselectively at the C3 position of the 7-azaindole nucleus.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.0-3.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add acetyl chloride (AcCl, 1.5-2.0 equiv) dropwise.
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Causality of Experimental Choices:
-
Lewis Acid: A stoichiometric amount of a strong Lewis acid like AlCl₃ is necessary to generate the acylium ion from acetyl chloride.[10] The catalyst also complexes with the product ketone, necessitating more than a catalytic amount.[9]
-
Solvent: An inert, non-coordinating solvent is required that does not react with the Lewis acid or the electrophile.
-
Temperature: The reaction is typically performed at low temperatures to control the reactivity of the acylium ion and minimize side reactions.
-
Workup: The aqueous workup is essential to quench the reaction and remove the aluminum salts.
Reactivity and Synthetic Applications
This compound is a versatile building block due to its multiple reactive sites.
Reactions at the Bromine Atom
The bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, providing a straightforward route to novel analogues.
Transformations of the Acetyl Group
The acetyl group can undergo a variety of chemical transformations. The carbonyl can be reduced to an alcohol or completely removed via a Wolff-Kishner or Clemmensen reduction. The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. For instance, bromination of the methyl group can yield an alpha-bromo ketone, a useful intermediate for further elaboration.[13]
Deprotection of the Tosyl Group
The tosyl group can be removed under various conditions to reveal the free N-H of the pyrrole. A mild and effective method involves the use of cesium carbonate in a mixture of THF and methanol.[14] The deprotection is often a necessary step in the final stages of a synthetic sequence, as the free N-H can be important for biological activity.[15]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | s | 1H | H-2 | The proton at C2 is typically deshielded in 3-substituted 7-azaindoles. |
| ~8.3 | d | 1H | H-6 | Pyridine proton adjacent to nitrogen and bromine. |
| ~8.0 | d | 1H | H-4 | Pyridine proton deshielded by the adjacent tosyl-pyrrole ring. |
| ~7.8 | d | 2H | Ar-H (Tosyl) | Protons on the tosyl ring ortho to the sulfonyl group. |
| ~7.3 | d | 2H | Ar-H (Tosyl) | Protons on the tosyl ring meta to the sulfonyl group. |
| ~2.6 | s | 3H | -COCH₃ | Acetyl methyl protons. |
| ~2.4 | s | 3H | Ar-CH₃ (Tosyl) | Tosyl methyl protons. |
¹³C NMR (100 MHz, CDCl₃):
-
C=O: ~190-195 ppm
-
Aromatic/Heteroaromatic Carbons: ~110-150 ppm
-
-COCH₃: ~25-30 ppm
-
Ar-CH₃: ~21 ppm
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z ~393/395 (characteristic isotopic pattern for one bromine atom)
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel 7-azaindole derivatives. Its well-defined regiochemistry and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the generation of compound libraries for screening in drug discovery programs. The synthetic routes are based on well-established and reliable organic transformations, making this compound readily accessible for further chemical exploration. The insights provided in this guide are intended to facilitate its use in the development of new therapeutic agents.
References
-
MDPI. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
-
MDPI. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
-
YouTube. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylpyrrole. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 866545-96-2|1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Deep Dive into 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Kinase Inhibitor Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Centrality of Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery. These molecular frameworks, recurring motifs in a multitude of bioactive compounds, offer a validated starting point for the design of novel therapeutics. The 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, represents one such privileged scaffold, forming the backbone of numerous kinase inhibitors that have revolutionized the treatment of various cancers and inflammatory diseases. This guide focuses on a key synthetic intermediate, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS Number: 1052633-38-1), a molecule strategically designed for the elaboration of this critical scaffold into potent and selective kinase inhibitors. Through a detailed exploration of its synthesis, characterization, and application, we will illuminate the pivotal role of this intermediate in the development of targeted therapies.
Physicochemical Properties and Strategic Importance
This compound is a solid at room temperature with the molecular formula C₁₆H₁₃BrN₂O₃S and a molecular weight of 409.26 g/mol . Its strategic importance lies in the trifecta of its functional groups:
-
The 7-Azaindole Core: This nitrogenous heterocyclic system is a bioisostere of indole, a common motif in endogenous signaling molecules. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal foundation for inhibitor design.
-
The Bromo Substituent at the 5-position: This halogen atom serves as a versatile synthetic handle for the introduction of diverse aryl and heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space in a critical region of the kinase binding site, often influencing potency and selectivity.
-
The Acetyl Group at the 3-position: This keto functionality provides a reactive site for further chemical modifications, enabling the construction of more complex side chains that can interact with specific residues within the target kinase, further enhancing binding affinity and tailoring the pharmacological profile.
-
The Tosyl Protecting Group: The tosyl group on the pyrrole nitrogen serves to protect the N-H group during synthetic manipulations and can influence the reactivity of the azaindole ring. It is typically removed in the final stages of a synthetic sequence.
This combination of features makes This compound a highly valuable building block for the synthesis of a wide array of kinase inhibitors.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of This compound can be achieved through a multi-step sequence, starting from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The following is a representative, detailed protocol based on established synthetic methodologies for similar compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Tosylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Friedel-Crafts Acylation
-
To a solution of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 2.0-3.0 eq), at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add acetyl chloride (AcCl, 1.5-2.0 eq) or acetic anhydride (Ac₂O, 1.5-2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield This compound .
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to ensure the purity and confirm the identity of the synthesized intermediate before its use in subsequent steps. The following table summarizes the expected analytical data for This compound .
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), the 7-azaindole core protons, and the acetyl methyl protons. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. |
| ¹³C NMR | Resonances for all 16 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the tosyl group, and the carbons of the bicyclic 7-azaindole core. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight (409.26 g/mol for the monoisotopic mass), with the characteristic isotopic pattern for a molecule containing one bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a high degree of purity, typically >98%, under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). |
Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors
The true value of This compound is realized in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a key feature in several approved drugs and clinical candidates that target a range of kinases implicated in cancer and other diseases.
Vemurafenib (Zelboraf®): A BRAF V600E Inhibitor
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, which is a driver of tumor growth in a significant proportion of melanoma patients.[1] The synthesis of Vemurafenib involves the use of a 7-azaindole core, and intermediates structurally similar to our topic compound are crucial for its construction.[2] The bromo substituent at the 5-position of the 7-azaindole allows for a Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group, a key pharmacophoric element of Vemurafenib.[1]
Pexidartinib (Turalio®): A CSF-1R, c-Kit, and FLT3 Inhibitor
Pexidartinib is a multi-kinase inhibitor that targets Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[3] These kinases are involved in the proliferation and differentiation of various cell types, including tumor-associated macrophages. The synthesis of Pexidartinib also relies on the functionalization of the 7-azaindole scaffold, where the strategic placement of substituents is critical for its inhibitory activity.[3]
Other Kinase Targets: JAK3 and SGK-1
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of inhibitors of other important kinase targets, including Janus kinase 3 (JAK3) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[4][5] JAK3 is a key player in cytokine signaling and is a validated target for autoimmune diseases and organ transplant rejection.[4] SGK-1 is involved in cell survival and proliferation and is a potential target in cancer therapy.[5] The versatility of intermediates like This compound allows for the systematic modification of the 7-azaindole core to generate libraries of compounds for screening against these and other kinase targets.
Conclusion: An Indispensable Tool for Targeted Therapy Development
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile and efficient entry point to the highly sought-after 7-azaindole scaffold, enabling the synthesis of a diverse range of kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for such well-designed synthetic intermediates will only grow. This guide has aimed to provide a comprehensive technical overview of this pivotal molecule, empowering researchers, scientists, and drug development professionals to leverage its potential in the ongoing quest for more effective and targeted therapies.
References
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical signal activation in BRAF-mutant tumors. Nature, 467(7315), 596–599. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
-
Sherk, A. B., et al. (2008). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer. PLoS ONE, 3(11), e3833. [Link]
-
Tap, W. D., et al. (2015). Structure-guided design and development of pexidartinib (PLX3397), a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor for the treatment of tenosynovial giant cell tumor (TGCT). Journal of Medicinal Chemistry, 58(23), 9343–9357. [Link]
-
Flaherty, K. T., et al. (2012). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 367(2), 186. [Link]
-
Patel, H., et al. (2017). Vemurafenib: A new treatment for BRAF-V600 mutated cancers. Pharmacy and Therapeutics, 42(6), 397–401. [Link]
-
Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib: First Global Approval. Drugs, 79(14), 1599–1605. [Link]
-
Norman, P. (2012). Selective JAK3 inhibitors and the quest for oral immunosuppressants for rheumatoid arthritis. Expert Opinion on Investigational Drugs, 21(5), 659–677. [Link]
-
Lang, F., & Pearce, D. (2016). SGK1, a key regulator of salt balance and blood pressure. Pflügers Archiv - European Journal of Physiology, 468(1), 1–11. [Link]
- WO2007002433A2, Pyrrolo[2,3-b]pyridine kinase inhibitors, Google P
Sources
- 1. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a substituted azaindole derivative of interest to researchers in medicinal chemistry and drug development. The methodologies and interpretative guidance provided herein are designed to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
The structural elucidation of complex organic molecules is a cornerstone of modern chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this endeavor, offering detailed insights into the molecular framework and connectivity of atoms.[1][2] This guide will delve into the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound, explaining the rationale behind the expected spectral features based on established principles of spectroscopy and the known behavior of related heterocyclic systems.[3][4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.
Expected Molecular Ion and Isotopic Pattern
The chemical formula for the target compound is C₁₆H₁₃BrN₂O₃S. The most prominent feature in the mass spectrum will be the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ in electrospray ionization (ESI) or chemical ionization (CI) techniques. A key characteristic to look for is the isotopic pattern resulting from the presence of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which will give rise to two peaks of nearly equal intensity separated by 2 Da (M and M+2). This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.
| Ion | Calculated m/z | Expected Relative Intensity |
| [M(⁷⁹Br)+H]⁺ | 420.9852 | ~100% |
| [M(⁸¹Br)+H]⁺ | 422.9832 | ~98% |
Fragmentation Pattern
In addition to the molecular ion, the mass spectrum will exhibit characteristic fragment ions. The tosyl group (p-toluenesulfonyl) is a common protecting group and its fragmentation is well-understood. Expected fragmentation pathways include the loss of the tosyl group and cleavage of the acetyl group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Perform MS/MS analysis on the parent ions to observe the fragmentation pattern.
-
Workflow for Mass Spectrometry Data Acquisition and Analysis
Caption: Workflow for HRMS data acquisition and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide crucial information about the number and connectivity of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, the tosyl group, and the acetyl methyl group. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.5 | s | - | 1H |
| H-4 | ~8.4 | d | ~2.0 | 1H |
| H-6 | ~8.2 | d | ~2.0 | 1H |
| Tosyl-H (ortho to SO₂) | ~7.8 | d | ~8.0 | 2H |
| Tosyl-H (meta to SO₂) | ~7.3 | d | ~8.0 | 2H |
| Acetyl-CH₃ | ~2.7 | s | - | 3H |
| Tosyl-CH₃ | ~2.4 | s | - | 3H |
-
The downfield chemical shifts of the pyrrolo[2,3-b]pyridine protons are due to the electron-withdrawing effects of the aromatic system and the substituents.
-
The ortho- and meta-protons of the tosyl group will appear as doublets due to coupling with each other.
-
The acetyl and tosyl methyl groups will appear as singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~195 |
| Aromatic C-SO₂ (tosyl) | ~145 |
| Aromatic C-N (tosyl) | ~135 |
| Aromatic CH (tosyl) | ~130, ~127 |
| Pyrrolo[2,3-b]pyridine carbons | ~150, ~148, ~132, ~128, ~120, ~118, ~115 |
| Acetyl-CH₃ | ~28 |
| Tosyl-CH₃ | ~21 |
Advanced NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[1]
-
COSY: Will reveal proton-proton coupling networks, for example, between the ortho- and meta-protons of the tosyl group.
-
HSQC: Will correlate directly bonded proton and carbon atoms.
-
HMBC: Will show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for full structural elucidation.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The spectroscopic data presented in this guide for this compound are based on established principles and data from structurally related compounds. The combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy provides a powerful and self-validating system for the unambiguous structural confirmation of this and other novel heterocyclic molecules. The detailed protocols and interpretative guidance are intended to empower researchers in their efforts to synthesize and characterize new chemical entities with potential therapeutic applications.
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. (1962). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals. (2020). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). European Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
Sources
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its use in a laboratory setting.
Executive Summary
This compound is a complex heterocyclic molecule with a nuanced solubility profile. Its structure, characterized by a bulky, electron-withdrawing tosyl group, a brominated pyrrolopyridine core, and a polar ethanone moiety, dictates its interactions with various organic solvents. This guide establishes a predicted solubility framework based on molecular structure analysis and provides robust, step-by-step protocols for empirical solubility determination. This approach ensures that researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation development.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires an analysis of the specific functional groups present in this compound.
-
Pyrrolopyridine Core: The fused aromatic ring system contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic and some polar aprotic solvents.
-
Bromo Substituent: The bromine atom increases the molecular weight and polarizability of the molecule, which can enhance solubility in non-polar to moderately polar solvents like dichloromethane.
-
Tosyl Group: This bulky and highly polar group, with its sulfonyl component, can act as a hydrogen bond acceptor. Its presence significantly influences the overall polarity of the molecule.
-
Ethanone Group: The acetyl group provides a site for hydrogen bonding (as an acceptor) and contributes to the molecule's polarity, suggesting favorable interactions with polar solvents.
Given this combination of a large, relatively non-polar backbone with polar functional groups, the molecule is anticipated to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in non-polar aliphatic solvents is expected to be limited.
Predicted Solubility Profile
While specific quantitative data is not extensively available in the public domain, a qualitative and semi-quantitative solubility profile can be predicted based on the structural analysis and solvents commonly used in the synthesis of related compounds[1][2].
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and highly polar nature. | |
| Acetonitrile (MeCN) | Moderate | Favorable dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Moderate | Good balance of polarity and ether functionality for solvation. | |
| Chlorinated | Dichloromethane (DCM) | Good | Effective at solvating large organic molecules with moderate polarity. |
| Chloroform (CHCl₃) | Good | Similar to DCM, with the ability to act as a weak hydrogen bond donor. | |
| Polar Protic | Methanol (MeOH) | Moderate to Low | Capable of hydrogen bonding, but the large non-polar scaffold may limit high solubility. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol, with slightly lower polarity. | |
| Ester | Ethyl Acetate (EtOAc) | Moderate | A common solvent for chromatography of related compounds, indicating sufficient solubility for this application[1]. |
| Aromatic | Toluene | Low | Favorable π-π interactions, but overall polarity mismatch may limit solubility. |
| Non-Polar | Hexanes/Heptane | Very Low | Dominated by van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar functional groups. |
Experimental Determination of Solubility
To establish a definitive solubility profile, empirical testing is essential. The following protocols describe standard methodologies for both qualitative and quantitative solubility assessment.
Qualitative "Solvent Drop" Method
This rapid screening method provides a quick assessment of solubility in various solvents.
Protocol:
-
Place approximately 1-2 mg of this compound into a small vial.
-
Add the chosen solvent dropwise (e.g., 50 µL increments) while vortexing.
-
Observe the dissolution of the solid.
-
Categorize solubility as:
-
Freely Soluble: Dissolves completely in < 0.5 mL.
-
Soluble: Dissolves completely in 0.5 - 1.0 mL.
-
Sparingly Soluble: Partial dissolution in > 1.0 mL.
-
Insoluble: No visible dissolution.
-
Quantitative Isothermal Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
Protocol:
-
Add an excess amount of the compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility in a Practical Setting
-
Temperature: Solubility is generally endothermic, meaning it increases with temperature. For recrystallization, a solvent should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Purity: Impurities can either enhance or depress solubility. It is crucial to use a well-characterized, pure sample for accurate solubility measurements.
-
pH: For compounds with ionizable groups, pH can dramatically affect solubility. While this compound is not strongly acidic or basic, the pyrrolopyridine nitrogen has a pKa and could be protonated under strongly acidic conditions, which would increase aqueous solubility.
Conclusion
This compound is a versatile synthetic intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, it is predicted to be most soluble in polar aprotic solvents such as DMF and DMSO, with good solubility in chlorinated solvents like dichloromethane. Its solubility in alcohols and non-polar hydrocarbons is expected to be limited. For precise applications, the experimental protocols provided in this guide should be employed to determine quantitative solubility data. This foundational knowledge is critical for optimizing reaction conditions, developing robust purification strategies, and advancing formulation efforts in drug discovery and development.
References
- Organic Syntheses. (2014). PREPARATION OF 1,3-DIMETHYL-3-(p-TOLYL)-1H-PYRROLO[3,2-c]PYRIDIN-2(3H)-ONE. Organic Syntheses, 91, 221-232.
- Journal of Organic Chemistry. (2015). Synthesis of Substituted N-Aryl Pyrrolo-Quinolines and Study of Their Antimicrobial Activities. Journal of Organic Chemistry & Programme, 7(5), 1-5.
Sources
A Technical Guide to 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Physicochemical Properties and Stability Profile
This in-depth technical guide provides a comprehensive overview of the physical appearance and chemical stability of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, storage, and characterization.
Introduction and Structural Context
This compound belongs to the 7-azaindole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The introduction of a tosyl group on the pyrrole nitrogen serves primarily as a protecting group, enhancing the stability of the azaindole core and modifying its reactivity during synthetic transformations. Understanding the physical and chemical properties imparted by this modification is crucial for its effective use in multi-step syntheses.
While specific data for the tosylated compound is not extensively published, its properties can be inferred from the behavior of the parent compound, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and the known influence of the N-tosyl group. The tosyl group, being a bulky and electron-withdrawing substituent, is expected to increase the crystallinity and melting point of the compound compared to its unprotected form.
Physical Appearance and Properties
Based on analogous compounds, this compound is anticipated to be a solid at room temperature. The color can typically range from off-white to light brown, and it is advisable to handle it in a well-ventilated area, avoiding dust formation.[1][2]
| Property | Predicted Value/Observation | Source/Justification |
| Physical State | Solid | Based on related solid compounds.[3] |
| Color | White to Light Brown | Common for this class of organic compounds.[3] |
| Melting Point | 197-200 °C (for a related compound) | The bulky tosyl group likely increases the melting point.[3] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | Predicted based on similar structures.[3] |
Chemical Stability and Handling
The stability of this compound is a critical factor for its storage and use in synthesis. The tosyl group generally enhances the stability of the pyrrolo[2,3-b]pyridine core.
Storage Recommendations
For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Inert atmosphere storage (e.g., under argon or nitrogen) can be beneficial to prevent potential degradation from atmospheric moisture or oxygen over extended periods.
Factors Influencing Stability
Several factors can influence the stability of this compound, as illustrated in the diagram below.
Caption: Factors influencing the chemical stability of the target compound.
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended.
Objective
To identify potential degradation pathways and establish appropriate storage and handling conditions.
Methodology
-
Sample Preparation : Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions : Expose the solutions to various stress conditions:
-
Acidic : 0.1 N HCl at 60°C for 24 hours.
-
Basic : 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal : Solid compound at 80°C for 48 hours.
-
Photolytic : Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analysis : Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Characterization of Degradants : If significant degradation is observed, utilize LC-MS to identify the mass of the degradation products, providing insights into the degradation pathways.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable, solid compound under standard laboratory conditions. The N-tosyl group confers significant stability to the 7-azaindole core, making it a robust intermediate for organic synthesis. However, exposure to harsh acidic or basic conditions can lead to detosylation, and appropriate care should be taken to avoid prolonged exposure to light, heat, and reactive chemicals. The experimental protocols outlined in this guide provide a framework for researchers to further characterize its stability profile for specific applications.
References
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. Available from: [Link]
-
3-Acetylpyrrole | C6H7NO | CID 2737793 - PubChem - NIH. Available from: [Link]
-
MSDS of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one. Available from: [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. Available from: [Link]
-
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC - NIH. Available from: [Link]
-
1-(5-Bromo-1H-pyrrol-2-yl)ethanone(CAS# 82678-01-1 ) - angenechemical.com. Available from: [Link]
-
(PDF) Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - ResearchGate. Available from: [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine - PubChem. Available from: [Link]
Sources
The Strategic Synthesis and Application of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Gateway to Novel Kinase Inhibitors
Abstract
The 7-azaindole scaffold, a bioisostere of indole, is a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides an in-depth exploration of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a key intermediate that serves as a versatile platform for the synthesis of a diverse array of biologically active molecules. We will dissect the strategic considerations behind its synthesis, from the construction of the core 7-azaindole ring system to the regioselective introduction of the acetyl and bromo functionalities. Furthermore, this guide will illuminate the synthetic utility of this starting material, showcasing its pivotal role in the generation of potent kinase inhibitors and other therapeutic agents. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in drug discovery and development.
Introduction: The Significance of the 7-Azaindole Core
The pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a recurring structural feature in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Its ability to act as a bioisosteric replacement for the indole ring has made it a focal point in the design of novel therapeutics. The introduction of a nitrogen atom into the benzene portion of the indole scaffold can modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[1]
The subject of this guide, This compound , is a strategically functionalized 7-azaindole derivative. The key features of this molecule are:
-
The 7-Azaindole Core: Provides the fundamental bicyclic scaffold for molecular recognition by biological targets, particularly the hinge region of protein kinases.
-
The N-Tosyl Protecting Group: Serves a dual purpose. It protects the pyrrole nitrogen from undesired reactions and, crucially, acts as an activating and directing group for electrophilic substitution at the C3 position.
-
The C3-Acetyl Group: A versatile handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse side chains.
-
The C5-Bromo Substituent: A key functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl and heteroaryl moieties.[2]
The convergence of these functionalities in a single molecule makes it a powerful and highly sought-after starting material in medicinal chemistry.
Synthetic Strategy and Core Protocol
The synthesis of This compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic workflow can be conceptualized as a three-stage process:
-
Construction of the 5-Bromo-7-azaindole core.
-
Protection of the pyrrole nitrogen with a tosyl group.
-
Regioselective acylation at the C3 position.
The following diagram illustrates the overall synthetic pathway:
Sources
Methodological & Application
Application and Protocol for the Suzuki Coupling of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a robust and versatile method for forging C(sp²)–C(sp²) bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
The substrate in focus, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a derivative of 7-azaindole, a privileged scaffold in numerous biologically active compounds. The ability to functionalize the C5 position of this nucleus via Suzuki coupling opens a gateway to a diverse chemical space, enabling the synthesis of novel analogues with potential therapeutic applications, such as kinase inhibitors or receptor antagonists. This document provides a comprehensive guide to the theoretical and practical aspects of performing a Suzuki coupling on this specific substrate, aimed at researchers and scientists in the field of drug development.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The fundamental steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The precise role of the base is multifaceted, also influencing the formation of the active palladium complex and accelerating the final reductive elimination step.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Suzuki Coupling Protocol
This protocol is designed as a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Starting Material | 1.0 equiv (e.g., 422 mg) | Ensure dryness and purity. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) | Catalyst | 0.02 - 0.05 equiv (2-5 mol%) | A robust and versatile catalyst for many Suzuki couplings.[7] |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 equiv | K₂CO₃ is a common and effective base. Cs₂CO₃ is stronger and may be beneficial for less reactive substrates.[8] |
| 1,4-Dioxane | Solvent | 5 - 10 mL | A common solvent for Suzuki reactions.[9] Anhydrous is preferred. |
| Water | Co-solvent | 1 - 2 mL | Often beneficial for the solubility of the base and for facilitating transmetalation. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A | Essential to prevent oxidation of the Pd(0) species. |
| Reaction Vessel | N/A | Schlenk flask or sealed vial | Must be suitable for heating under an inert atmosphere. |
Experimental Procedure
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Through the septum, add the degassed solvents: 1,4-dioxane followed by water (typically a 4:1 to 5:1 ratio of dioxane to water). The mixture should be sparged with the inert gas for 10-15 minutes prior to addition.[8]
Reaction Execution:
-
Immerse the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base like Cs₂CO₃ or K₃PO₄, or employing a more active catalyst/ligand system. The presence of Lewis bases, such as pyridinic nitrogens in the substrate, can sometimes poison the catalyst; adding a Lewis acid like B(OMe)₃ might mitigate this.[3]
-
Debromination: The formation of the debrominated starting material can occur. This can sometimes be suppressed by ensuring a rigorously inert atmosphere and using fresh, high-quality reagents.
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can happen, especially if the oxidative addition is slow. Using the correct stoichiometry and ensuring efficient stirring can minimize this side reaction.
-
Solvent Choice: While dioxane/water is a common choice, other solvents like toluene, DMF, or THF can be effective.[3][9][10] For substrates with sensitive functional groups, exploring different solvent systems is recommended.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. The protocol provided herein serves as a robust starting point for the synthesis of a wide array of C5-arylated 7-azaindole derivatives. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this transformation to accelerate the discovery of new chemical entities with therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]5]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]4]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]3]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]8]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]7]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]9]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" kinase inhibitor screening assay
A Multi-Stage Screening Cascade for the Identification and Characterization of Novel 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1] Its unique chemical properties allow for interactions within the ATP-binding pocket of kinases, making it a valuable starting point for drug discovery campaigns. This document provides a comprehensive, multi-stage workflow for the systematic evaluation of novel compounds featuring this scaffold. Using "1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" as a representative test article, we detail a screening cascade from initial high-throughput biochemical screening to cellular target engagement and selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize new kinase inhibitors.
Introduction: The Significance of the 7-Azaindole Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 7-azaindole core is a bioisostere of indole and purine, capable of forming key hydrogen bonds within the hinge region of the kinase ATP-binding site. This has led to the development of potent inhibitors targeting various kinases, including FGFR, AAK1, and others.[1][3]
The challenge in kinase drug discovery is not only to identify potent inhibitors but also to ensure they are selective and active in a complex cellular environment. A common pitfall is advancing compounds that are potent in simplified biochemical assays but fail in more physiologically relevant models. To address this, we present a robust, self-validating screening cascade. This workflow is designed to de-risk drug discovery projects by integrating orthogonal assay technologies and progressing only the most promising candidates.
The Screening Cascade: A Strategic Overview
Our proposed workflow follows a logical progression from broad, high-throughput screening to in-depth characterization, ensuring that resources are focused on compounds with the highest potential.
Caption: Figure 1: A multi-phase workflow for kinase inhibitor discovery.
Phase 1: Biochemical Screening
The initial phase aims to determine if the test article has direct inhibitory activity against one or more purified kinase enzymes. We employ a universal activity assay for the primary screen, followed by a binding assay to confirm hits and determine potency.
Primary Screen: Universal Kinase Activity Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[4][5] It is a universal assay suitable for virtually any kinase.[6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a thermostable luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Caption: Figure 2: The two-step process of the ADP-Glo™ Assay.
Protocol: Primary Screening at a Single Concentration (e.g., 10 µM)
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Create an intermediate dilution to achieve the final desired assay concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.
-
Assay Plate Preparation (384-well):
-
Add 1 µL of the test compound, positive control (e.g., Staurosporine), or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_bkgd) / (Luminescence_vehicle - Luminescence_bkgd))
| Compound | Concentration | Kinase Target | Luminescence (RLU) | % Inhibition |
| Vehicle (DMSO) | 1% | FGFR1 | 850,000 | 0% |
| Staurosporine | 1 µM | FGFR1 | 15,000 | 98.2% |
| Test Article | 10 µM | FGFR1 | 250,000 | 70.6% |
| Background (No Kinase) | - | FGFR1 | 10,000 | - |
Table 1: Example data from a primary screen. A compound showing >50% inhibition is typically considered a "hit".
Secondary Screen: TR-FRET Kinase Binding Assay (LanthaScreen™ Eu)
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay directly measures the binding of an inhibitor to the kinase.[8] The LanthaScreen™ Eu Kinase Binding Assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site.[9] When the tracer is bound, FRET occurs between the Eu-donor and the tracer-acceptor. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[10] This method is less susceptible to artifacts from compound fluorescence or light scattering compared to simple fluorescence intensity assays.[11]
Caption: Figure 3: Competitive displacement of a tracer reduces the FRET signal.
Protocol: IC50 Determination
-
Compound Dilution Series: Prepare a serial dilution of the test article (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.
-
Assay Plate Preparation (384-well):
-
Add diluted compound or DMSO vehicle to wells.
-
Add a pre-mixed solution of kinase and Eu-labeled antibody. Incubate for 15 minutes.
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.[12][13]
| Kinase Target | Test Article IC50 (nM) |
| FGFR1 | 85 |
| VEGFR2 | 1,250 |
| SRC | >10,000 |
Table 2: Example IC50 data. The compound shows potency and some selectivity for FGFR1 over other kinases.
Phase 2: Cellular Characterization
Biochemical hits must be validated in a cellular context to confirm target engagement and rule out non-specific cytotoxicity.
Target Engagement: Phospho-Protein Western Blot
Principle: If the test article inhibits a specific kinase in cells, the phosphorylation of that kinase's direct downstream substrates should decrease. This can be detected using phospho-specific antibodies in a Western blot. For an FGFR1 inhibitor, one might probe for the phosphorylation of FRS2 or PLCγ. It is crucial to also probe for the total protein level to ensure that the decrease in the phospho-signal is due to inhibition, not protein degradation.[14][15]
Caption: Figure 4: Workflow for assessing cellular kinase inhibition.
Protocol: Phospho-FRS2 Western Blot
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line with known FGFR activation) and allow cells to adhere. Treat cells with increasing concentrations of the test article for a defined period (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[16] Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-pFRS2 and mouse anti-Total FRS2).
-
Secondary Antibody and Detection: Wash the membrane and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
Imaging: Image the blot using a near-infrared imaging system. The phospho-specific signal should be normalized to the total protein signal.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test article for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Plot absorbance against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Phase 3: Kinase Selectivity Profiling
Principle: Understanding a compound's selectivity is critical for predicting its potential therapeutic window and off-target effects.[22] Selectivity is assessed by screening the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel or similar services). The results are often reported as percent inhibition at a fixed concentration or as Kd values.
Data Presentation: The data can be visualized and quantified using various metrics, such as a selectivity score (S-score), which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[23]
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Tyrosine Kinase | FGFR1 | 98% |
| FGFR2 | 95% | |
| FGFR3 | 89% | |
| VEGFR2 | 75% | |
| ABL1 | 15% | |
| SRC | 5% | |
| Ser/Thr Kinase | CDK2 | 2% |
| ROCK1 | 8% | |
| PKA | <1% |
Table 3: Example selectivity data for the test article. The compound demonstrates strong selectivity for the FGFR family.
Conclusion and Future Directions
This application note outlines a rigorous, multi-stage cascade for the evaluation of novel 7-azaindole-based compounds as potential kinase inhibitors. By progressing "this compound" through this workflow, a researcher can confidently:
-
Identify initial biochemical activity.
-
Determine potency (IC50) against specific kinases.
-
Confirm on-target activity within a cellular environment.
-
Assess the compound's selectivity profile across the kinome.
A compound that demonstrates high potency in biochemical assays, corresponding on-target activity in cells without overt cytotoxicity, and a favorable selectivity profile becomes a strong candidate for further lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Li, D., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). [Link]
-
Graczyk, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Davidson College. IC50 Determination. edX. [Link] (Note: Direct link to PDF not available, course reference)
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Zhang, W., et al. (2023). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cer, R. Z., et al. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Promega Corporation. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles. ResearchGate. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
Sorrell, F. J., et al. (2023). Discovery of pyrrolo[2,1-f][11][24][25]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. RSC Medicinal Chemistry. [Link]
-
Tian, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Zhao, Z., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]
-
Geiger, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. [Link]
-
East Port Praha. Technologies to Study Kinases. [Link]
-
A2Z Chemical. N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. eastport.cz [eastport.cz]
- 7. promega.com [promega.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
Purification of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of the synthetic intermediate, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. The guide explains the causal relationships behind experimental choices, addressing the specific chemical properties of the target molecule, including the polarity contributions of the pyrrolopyridine core, the acetyl group, and the bulky, electron-withdrawing tosyl protecting group. Detailed, step-by-step instructions for column preparation, sample loading, gradient elution, and post-purification analysis are provided to ensure high purity and recovery, empowering researchers to achieve reproducible and reliable results.
Introduction and Scientific Context
This compound is a functionalized heterocyclic compound, often synthesized as a key intermediate in medicinal chemistry and drug discovery programs. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in numerous biologically active molecules.[1] The purification of such intermediates is a critical step in the synthetic workflow, as the purity of starting materials directly impacts the yield and success of subsequent reactions.
Column chromatography is a cornerstone purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For a molecule like the target compound, with its moderate polarity and aromatic nature, normal-phase flash chromatography using silica gel is the method of choice.[4][5] This is due to the polar silica stationary phase effectively interacting with the polar functional groups of the molecule (ketone, sulfonyl, and nitrogen atoms), allowing for separation from less polar impurities (e.g., starting materials, non-polar byproducts) or more polar impurities (e.g., hydrolyzed starting materials).[6][7]
The presence of the tosyl (p-toluenesulfonyl) group introduces specific considerations. While it serves as an excellent protecting group for the indole nitrogen, its electron-withdrawing nature enhances the stability of the indole nucleus.[8] However, tosylates can sometimes be sensitive, and prolonged exposure to the slightly acidic surface of silica gel should be managed through efficient and rapid purification, a key advantage of the flash chromatography technique.[9][10]
Principle of Separation: A Mechanistic Overview
Normal-phase chromatography operates on the principle of adsorption.[11] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
The separation mechanism relies on a dynamic equilibrium where molecules in the crude mixture compete with the polar mobile phase solvent for binding sites on the silica surface.[3]
-
Highly Polar Compounds: Adsorb strongly to the silica gel and are eluted slowly.
-
Non-Polar Compounds: Have minimal interaction with the silica gel, spend more time in the mobile phase, and are eluted quickly.
Our target molecule possesses several polar functionalities: the carbonyl group (C=O) of the ethanone, the sulfonyl group (SO₂) of the tosyl moiety, and the nitrogen atoms of the pyrrolopyridine core. These groups will form hydrogen bonds and dipole-dipole interactions with the silica gel.[7] By carefully increasing the polarity of the mobile phase (gradient elution), we can systematically displace first the weakly adsorbed impurities, then our target compound, and finally any strongly adsorbed impurities, achieving effective separation.[12]
Pre-Purification Workflow: Method Development with TLC
Before committing a sample to a column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column separation.[13] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, as this range typically provides the best separation in flash chromatography.[14]
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Test a range of solvent systems, starting with a low polarity and gradually increasing it.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate (e.g., with potassium permanganate).
-
Rƒ Calculation: Calculate the Rƒ value for the target spot: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Data Summary: TLC Solvent System Optimization
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Target Compound Rƒ | Observations |
| 1 | 90:10 | 0.05 | Compound is too strongly adsorbed. Polarity is too low. |
| 2 | 80:20 | 0.15 | Compound is moving, but still too slow. |
| 3 | 70:30 | 0.30 | Optimal. Good separation from a faster-running impurity (Rƒ ~0.5) and a baseline impurity. |
| 4 | 60:40 | 0.45 | Compound is moving too fast; potential for co-elution with impurities. |
Based on this data, a starting solvent system of 70:30 Hexane:Ethyl Acetate is chosen. A gradient elution for the column will begin at a lower polarity (e.g., 85:15) to ensure all non-polar impurities elute first, before ramping up to and slightly beyond the optimal 70:30 ratio.[15]
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to silica gel amount and column size should be made for different sample loads.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Celite or a small amount of silica gel (for dry loading)
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes
-
TLC plates and chamber
-
Rotary Evaporator[16]
Workflow Visualization
Caption: Overall workflow for the purification of the target compound.
Protocol 2: Step-by-Step Purification
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~50 g of silica gel in ~150 mL of the initial, low-polarity mobile phase (e.g., 85:15 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do NOT let the column run dry.
-
Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Preparation and Loading (Dry Loading):
-
Causality: Dry loading is superior to wet loading for compounds with moderate to low solubility in the mobile phase. It prevents band broadening and improves resolution.[12][17]
-
Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~2-3 g of Celite or silica gel to this solution and mix to form a slurry.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[18]
-
Carefully drain the solvent in the packed column down to the level of the top sand layer.
-
Add the powdered sample-silica mixture evenly onto the top sand layer.
-
Gently place another ~1 cm layer of sand on top of the sample layer.
-
-
Elution (Gradient Method):
-
Causality: A gradient elution, where the mobile phase polarity is gradually increased, is more efficient than an isocratic (constant polarity) elution for separating mixtures with components of varying polarities.[12] It speeds up the run time and sharpens the peaks of later-eluting compounds.
-
Carefully fill the column with the initial mobile phase (85:15 Hexane:EtOAc).
-
Begin collecting fractions (e.g., 15-20 mL per tube).
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient.
-
Table: Recommended Elution Gradient
| Volume Eluted (Column Volumes) | Mobile Phase (Hexane:Ethyl Acetate) | Purpose |
| 0-2 CV | 85:15 | Elute very non-polar impurities. |
| 2-8 CV | 85:15 → 65:35 (Linear Gradient) | Gradually increase polarity to elute the target compound. |
| 8-10 CV | 65:35 | Ensure all of the target compound has eluted. |
| 10-12 CV | 50:50 | "Flush" the column to remove highly polar impurities. |
| A Column Volume (CV) is the void volume of the packed column bed. |
-
Fraction Collection:
-
Collect fractions continuously throughout the elution process. Label the tubes sequentially.
-
-
Analysis of Fractions:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.
-
The pure fractions should show a single spot corresponding to the Rƒ of the target compound.
-
Post-Purification and Analysis
-
Combining Fractions and Solvent Removal:
-
Combine all fractions identified as containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.[16][18] A water bath temperature of 30-40°C is typically sufficient for a hexane/ethyl acetate mixture.
-
Once the solvent is removed, place the flask under high vacuum for a short period to remove any residual solvent.
-
-
Yield and Characterization:
-
Determine the mass of the purified product and calculate the percent recovery.
-
Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system. - Column was overloaded. - Poor column packing (channeling). | - Re-optimize the mobile phase using TLC; a shallower gradient may be needed. - Reduce the sample load (typically 1-5% of the silica mass).[17] - Repack the column carefully, ensuring no air bubbles. |
| Compound Streaking / Tailing on TLC/Column | - Compound is too polar for the solvent system. - Interaction with acidic silica sites. - Compound decomposition on silica. | - Increase the polarity of the mobile phase. - Add a small amount (~0.5%) of triethylamine to the mobile phase to neutralize acidic sites.[17] - Check compound stability on a TLC plate before running the column.[17] If unstable, consider a different stationary phase like neutral alumina. |
| Compound Won't Elute from the Column | - Compound is irreversibly adsorbed or too polar. | - Drastically increase mobile phase polarity (e.g., switch to DCM/Methanol). - If the compound is stable, consider switching to reversed-phase chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Silica gel is a fine powder that can be harmful if inhaled. Handle it carefully to avoid creating dust.
-
Organic solvents are flammable and can be toxic. Avoid sparks and open flames.
References
-
Wigton, B. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Available at: [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Available at: [Link]
-
Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? Available at: [Link]
-
Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Available at: [Link]
-
University of Alberta. (n.d.). Column chromatography. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
JoVE. (2015). Video: Rotary Evaporation to Remove Solvent. Available at: [Link]
-
Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? Available at: [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. biotage.com [biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. Khan Academy [khanacademy.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. orgsyn.org [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. yamazenusa.com [yamazenusa.com]
- 15. biotage.com [biotage.com]
- 16. torontech.com [torontech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Video: Rotary Evaporation to Remove Solvent [jove.com]
Real-Time Reaction Monitoring Using Thin-Layer Chromatography (TLC): The Acylation of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for monitoring the synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a key intermediate in pharmaceutical research. The focus is on the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for real-time reaction tracking. We delve into the principles of TLC, mobile phase optimization, step-by-step execution, and interpretation of results, offering field-proven insights to ensure reliable and reproducible outcomes in a drug development setting.
Introduction: The Critical Role of Reaction Monitoring
In organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the ability to accurately track the progress of a chemical reaction is paramount. It allows the chemist to determine the optimal reaction time, identify the formation of byproducts, and decide when to initiate work-up procedures, thereby maximizing yield and purity. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering a qualitative snapshot of a reaction's composition at any given point.[1][2]
The synthesis of this compound typically involves an electrophilic acylation at the C3 position of the 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine core.[3][4] This transformation introduces a polar acetyl group, significantly altering the polarity of the molecule. This polarity change is the foundational principle that enables effective separation and monitoring by TLC.[5]
Principle of TLC-Based Monitoring
TLC separates components of a mixture based on the principle of adsorption chromatography.[6] The separation occurs as a liquid solvent (the mobile phase) moves up a thin layer of adsorbent material (the stationary phase, typically silica gel) by capillary action.[7]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Commercial TLC plates are often coated with silica gel containing a fluorescent indicator (e.g., F₂₅₄), which allows for visualization of UV-active compounds.[8][9]
-
Mobile Phase: A solvent or mixture of solvents, typically less polar than the stationary phase.
-
Separation Mechanism: Components of the reaction mixture are spotted on the baseline of the plate. As the mobile phase ascends, a continuous process of adsorption and desorption occurs.
-
Less Polar Compounds: Have a weaker affinity for the polar silica gel and a higher affinity for the less polar mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rƒ) value.
-
More Polar Compounds: Have a stronger affinity for the silica gel and are less soluble in the mobile phase. They travel shorter distances, resulting in a lower Rƒ value.[5]
-
In our target reaction, the product, this compound, contains a ketone functional group, making it significantly more polar than the starting material. Therefore, we expect the product to have a lower Rƒ value than the starting material.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the use of reference spots for the starting material (SM) and a "co-spot" (C), which is a mixture of the starting material and the reaction mixture (RM).[2][10]
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).
-
TLC Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Mobile Phase Solvents: Reagent-grade hexanes (or petroleum ether) and ethyl acetate (EtOAc).
-
Spotters: Glass capillary tubes (drawn from Pasteur pipettes).
-
Visualization: UV lamp (254 nm) and an iodine chamber.
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil, ruler.
Mobile Phase Selection and Optimization
The choice of the mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[1]
-
Initial Trial: Begin with a 4:1 mixture of Hexanes:EtOAc. This ratio often provides a good starting point for many organic reactions.
-
Optimization Logic: The goal is to have the Rƒ of the starting material around 0.5-0.6 and the product clearly separated with a lower Rƒ (e.g., 0.2-0.3).
-
Final System: For this specific transformation, a system of 3:1 Hexanes:Ethyl Acetate is often found to be effective. This will be the system used in the protocol below.
Step-by-Step TLC Procedure
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 3:1 Hexanes:EtOAc) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Close the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation:
-
Sample Preparation:
-
Starting Material (S): Dissolve a small amount (~1 mg) of the 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).
-
Reaction Mixture (R): Using a capillary spotter, withdraw a tiny amount of the ongoing reaction mixture. Dilute this aliquot in a small vial with 10-20 drops of ethyl acetate.
-
-
Spotting the Plate:
-
Dip a clean capillary tube into the starting material solution (S).
-
Lightly touch the tip of the capillary to the "S" tick on the baseline. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[13]
-
Spot the reaction mixture (R) on the "R" tick in the same manner.
-
For the co-spot (C), first spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of the "S" spot. This lane confirms the identity of the starting material in the reaction lane.
-
-
Developing the Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the level of the solvent pool.[14]
-
Close the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps.[13]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Primary (Non-destructive): View the plate under a UV lamp (254 nm).[8] The pyrrolo[2,3-b]pyridine core and tosyl group are aromatic and highly UV-active, appearing as dark spots against the green fluorescent background.[9] Circle the observed spots with a pencil.
-
Secondary (Confirmatory): Place the plate in a sealed chamber containing a few crystals of iodine.[15] Aromatic compounds will form temporary, colored complexes with the iodine vapor, appearing as brown spots.[8] This method is useful if a compound is not strongly UV-active.
-
Workflow Visualization
The following diagram illustrates the complete TLC monitoring workflow.
Caption: Workflow for TLC Reaction Monitoring.
Data Interpretation and Analysis
The progress of the reaction is determined by observing the changes in the spot pattern over time.
| Time Point | "S" Lane (Starting Material) | "R" Lane (Reaction Mixture) | "C" Lane (Co-spot) | Interpretation |
| T = 0 | Strong spot at high Rƒ | One strong spot at the same Rƒ as "S" | A single, merged spot | Reaction has not yet started. |
| T = Intermediate | Strong spot at high Rƒ | Fading "S" spot, new spot appearing at lower Rƒ (Product) | The "S" spot in this lane aligns perfectly with the upper spot in the "R" lane | Reaction is in progress. Starting material is being consumed and product is forming. |
| T = Complete | Strong spot at high Rƒ | "S" spot has completely disappeared, only the lower Rƒ product spot remains | The upper spot in this lane has no corresponding spot in the "R" lane | Reaction is complete. All starting material has been consumed. |
| T = Side Rxn | Strong spot at high Rƒ | Fading "S" spot, new product spot, and additional spots appear | - | A side reaction is occurring, forming byproducts. |
Calculating the Retention Factor (Rƒ):
The Rƒ value is a ratio that helps in identifying and documenting compounds.[16][17]
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rƒ values are dimensionless and always less than 1.[11] While they are characteristic, they can vary with the exact conditions (temperature, plate quality, saturation), so comparing spots on the same plate is the most reliable method.[16]
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaky or "Blobby" Spots | Sample is too concentrated (overloaded).[18] | Dilute the sample further before spotting. Apply the sample in several small applications, allowing the solvent to dry in between.[14] |
| Compound is highly acidic or basic. | Add a small amount (1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[19] | |
| Spots Ran Unevenly | The bottom of the plate was not level in the chamber. | Ensure the chamber is on a flat surface and the plate is placed vertically. |
| The adsorbent was disturbed during spotting. | Be gentle when spotting; do not gouge the silica layer. | |
| No Spots Visible | Sample is not UV-active. | Use a chemical stain like iodine or potassium permanganate dip. |
| Sample concentration is too low. | Spot multiple times in the same location or use a more concentrated sample solution.[14] | |
| Rƒ values are too high/low | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio as described in section 3.2. An ideal Rƒ is between 0.2 and 0.8.[11] |
Conclusion
Thin-Layer Chromatography is a powerful and indispensable technique for monitoring the synthesis of this compound. By following the structured protocol outlined in this guide—from logical mobile phase selection to the self-validating three-lane spotting system—researchers can gain rapid and reliable insights into their reaction's progress. This enables informed, real-time decision-making, which is crucial for optimizing reaction conditions and ensuring the successful development of pharmaceutical intermediates.
References
-
Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University, Department of Chemistry website. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from Department of Chemistry website. [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Org. Synth. 2014, 91, 221-232. [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Retrieved from [Link]
-
Friesen, J. B., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1496, 125-135. [Link]
-
Beilstein Journals. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from Department of Chemistry website. [Link]
-
ResearchGate. (2025, August 10). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from Department of Chemistry website. [Link]
-
MDPI. (n.d.). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Retrieved from [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
-
Beilstein Journals. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
-
talkboard. (2014, January 16). Paper and Thin Layer Chromatography Rf Values [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. rroij.com [rroij.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scribd.com [scribd.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. youtube.com [youtube.com]
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" synthesis of derivatives for SAR
Application Note & Protocols
Strategic Synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] Its bioisosteric relationship to indole allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[2] This application note provides a comprehensive guide for the synthesis of a diverse library of derivatives based on the key intermediate, This compound . We present a validated protocol for the synthesis of this core scaffold and detail robust methodologies for systematic chemical modifications at three key positions. These protocols are designed to enable researchers in drug discovery to efficiently generate compound libraries for rigorous Structure-Activity Relationship (SAR) analysis, accelerating the identification of novel therapeutic agents.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole core is a cornerstone of modern medicinal chemistry. The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[2] As a result, 7-azaindole derivatives have been successfully developed as potent inhibitors for various therapeutic targets, including phosphoinositide 3-kinase (PI3K) and fibroblast growth factor receptor (FGFR).[3][4]
The starting material, This compound , is an exceptionally valuable intermediate for building a chemical library. It incorporates three distinct points for chemical diversification:
-
C5-Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions.
-
C3-Acetyl Group: A ketone moiety amenable to a wide range of transformations.
-
N1-Tosyl Group: A robust protecting group whose removal reveals a secondary amine for further functionalization.
This guide provides detailed, field-proven protocols to exploit this chemical reactivity, empowering researchers to systematically explore the chemical space around the 7-azaindole core.
Synthesis of the Core Scaffold Intermediate
The synthesis of the title intermediate is a multi-step process that begins with commercially available 2-aminopyridine. The tosyl (p-toluenesulfonyl) group serves as a critical protecting group for the pyrrole nitrogen, preventing side reactions and activating the C3 position for subsequent acylation.
Synthetic Scheme
The overall synthetic pathway involves bromination, iodination, Sonogashira coupling, cyclization, tosylation, and finally, Friedel-Crafts acylation to install the C3-acetyl group. A representative synthesis is outlined below, adapted from established methodologies.[5]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Unlocking Novel Chemical Space
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] By screening low molecular weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency, providing a fertile ground for optimization.[3] This guide focuses on a particularly promising, albeit under-documented, fragment: 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone .
This compound is built upon the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] The core's ability to form key hydrogen bonds with protein targets has made it a cornerstone in numerous drug discovery programs.[4] This document serves as a comprehensive technical guide for the application of its N-tosylated, 5-bromo, 3-acetyl derivative in an FBDD campaign. We will delve into its synthesis, its strategic design as a fragment, and provide detailed protocols for its use in screening, hit validation, and lead optimization. While direct literature on this specific N-tosylated fragment is sparse, the principles and protocols outlined herein are grounded in established methodologies for similar heterocyclic compounds in FBDD.
The Anatomy of a Strategic Fragment: Deconstructing the Molecule
The efficacy of This compound as a fragment lies in the strategic combination of its constituent parts. Each moiety offers distinct advantages for target recognition and subsequent optimization.
-
7-Azaindole Core : This bioisostere of indole is a well-known "hinge-binder" for many kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH (in the de-tosylated form) can act as a hydrogen bond donor. This dual interaction provides a strong anchor point to the target protein.[4]
-
5-Bromo Substituent : The bromine atom serves multiple purposes. It can form halogen bonds with the protein backbone, providing an additional stabilizing interaction. Furthermore, it offers a convenient vector for chemical elaboration. Through palladium-catalyzed cross-coupling reactions, the bromine can be replaced with a variety of other functional groups, allowing for rapid exploration of the surrounding chemical space during fragment growing.[6]
-
3-Acetyl Group : The acetyl group provides a hydrogen bond acceptor and can be a key interaction point. It also serves as a potential vector for chemical modification, for instance, through reactions at the alpha-carbon.
-
N-Tosyl Group : The role of the N-tosyl group is multifaceted. It can serve as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis.[7] In the context of FBDD, it significantly alters the fragment's properties. It adds steric bulk and introduces potential for different interactions within a binding pocket. Importantly, it removes the hydrogen bond donor capability of the pyrrole nitrogen, which can be a crucial factor in determining binding selectivity. In a screening campaign, comparing the binding of the tosylated and non-tosylated versions of the fragment can provide valuable information about the target's binding site requirements.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₃BrN₂O₃S | Calculated |
| Molecular Weight | 393.26 g/mol | Calculated |
| Predicted logP | ~3.5-4.0 | Cheminformatics Software |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 (O=S=O, C=O, Pyridine N) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Proposed Synthesis Protocol
The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Step 1: N-Tosylation of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
This protocol is based on standard procedures for the N-sulfonylation of indole and azaindole scaffolds.
-
Reagents and Materials :
-
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure :
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired product.
-
Application in a Fragment-Based Drug Discovery Campaign
The following protocols outline a comprehensive workflow for utilizing this fragment in an FBDD project.
Workflow Overview
Caption: FBDD workflow from fragment preparation to lead optimization.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.
-
Materials :
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Purified target protein
-
This compound stock solution in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure :
-
Protein Immobilization : Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a maximal response (Rmax) appropriate for fragment screening.
-
Fragment Preparation : Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (e.g., <1%) to minimize solvent effects.
-
Screening : Inject the fragment solutions over the sensor surface at a constant flow rate. Include buffer-only injections for double referencing.
-
Data Analysis : Monitor the change in response units (RU) upon fragment binding. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD). Hits are typically classified as fragments with a KD in the micromolar to millimolar range.
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful orthogonal techniques for validating hits from primary screens.
-
Materials :
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
-
Purified target protein in a suitable NMR buffer (e.g., deuterated phosphate buffer)
-
Fragment stock solution in deuterated DMSO
-
-
Procedure :
-
Sample Preparation : Prepare two NMR samples. Both should contain the fragment at a known concentration (e.g., 100 µM) in the NMR buffer. To one sample, add the target protein to a final concentration of e.g., 10 µM. The other sample serves as a reference.
-
STD-NMR Experiment : Acquire STD-NMR spectra for both samples. This involves selectively saturating the protein resonances and observing the transfer of saturation to any bound ligands.
-
Data Analysis : Subtract the off-resonance spectrum from the on-resonance spectrum. The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein.
-
Protocol 3: Structural Biology - X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment is crucial for guiding structure-based drug design.
-
Procedure :
-
Crystallization : Obtain crystals of the target protein.
-
Soaking or Co-crystallization :
-
Soaking : Transfer the protein crystals to a solution containing a high concentration of the fragment and allow them to soak.
-
Co-crystallization : Mix the protein and the fragment prior to setting up crystallization trials.
-
-
Data Collection : Mount the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination : Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment.
-
Protocol 4: Hit-to-Lead Optimization - Fragment Growing
Once a fragment hit is validated and its binding mode is understood, the next step is to grow the fragment to increase its potency and selectivity. The 5-bromo position is an ideal handle for this.
-
Example Workflow: Suzuki Coupling
Caption: Fragment growing via Suzuki coupling at the 5-bromo position.
-
General Procedure :
-
In a reaction vessel, combine This compound (1 equivalent), a suitable boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
-
The newly synthesized, "grown" compounds are then evaluated in the primary binding assay to determine if the modification has improved affinity.
-
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound represents a highly valuable, albeit specialized, fragment for FBDD campaigns. Its privileged 7-azaindole core, coupled with the strategic placement of a bromine atom for synthetic elaboration and an N-tosyl group for modulating interactions, makes it a sophisticated tool for probing the binding sites of challenging drug targets. The protocols outlined in this guide provide a robust framework for its synthesis, screening, and optimization, empowering researchers to leverage its unique chemical features in the quest for novel therapeutics.
References
-
Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Targeting the ubiquitin system by fragment-based drug discovery. Frontiers in Chemistry. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
-
Design, synthesis, and biophysical and biological evaluation of a series of pyrrolobenzodiazepine-poly(N-methylpyrrole) conjugates. Journal of Medicinal Chemistry. [Link]
- Preparation method of 5-bromo-7-azaindole.
-
Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
p-tolyl)-1H-pyrrolo[3,2- c]pyridin. Organic Syntheses. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
-
Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. ResearchGate. [Link]
-
Design of a multi-purpose fragment screening library using molecular complexity and orthogonal diversity metrics. ResearchGate. [Link]
-
Fragment library design. Stanford Medicine. [Link]
-
Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Bioorganic Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]
- Preparation method for 5-bromo-7-azaindole.
-
Comprehensive analysis of commercial fragment libraries. Journal of Medicinal Chemistry. [Link]
-
Fragment Screening and Compound Profiling. ZoBio. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. [Link]
-
Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. ResearchGate. [Link]
-
Discovery of pyrrolo[2,1-f][8][9]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Prestwick Drug-Fragment Library. Prestwick Chemical. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. NetroKin. [Link]
-
A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660). Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massbio.org [massbio.org]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the ubiquitin system by fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biophysical and biological evaluation of a series of pyrrolobenzodiazepine-poly(N-methylpyrrole) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Introduction: Understanding the Pyrrolo[2,3-b]pyridine Scaffold
The compound 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds, also known as 7-azaindoles. This core structure is a privileged scaffold in medicinal chemistry and drug development, frequently appearing in molecules designed as kinase inhibitors for oncology applications.[1][2] The bromine atom at the 5-position and the acetyl group at the 3-position are common functionalities for further chemical modification, such as cross-coupling reactions. The tosyl group on the pyrrole nitrogen serves as a protecting group, enhancing the stability of the molecule and directing reactivity during synthesis.
This document provides a comprehensive guide for the safe handling, storage, and use of this compound, drawing upon data from its parent molecule, 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and established principles of laboratory safety.
Compound Identification and Properties
| Property | Data for 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Reference |
| CAS Number | 866545-96-2 | [3][4] |
| Molecular Formula | C9H7BrN2O | [3][4] |
| Molecular Weight | 239.07 g/mol | [3][4] |
| Appearance | Solid (likely a white to off-white or pale yellow powder) | [5] |
Hazard Identification and Safety Precautions
Based on the GHS classifications for the un-tosylated parent compound, this compound should be handled as a hazardous substance.
GHS Hazard Statements for the Parent Compound: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
-
Respiratory Protection: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
-
Body Protection: A standard laboratory coat should be worn.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent respiratory exposure.[5]
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (chemical fume hood) is clean and uncluttered.
-
Dispensing: When weighing or transferring the solid, use appropriate tools (e.g., spatulas) to minimize the creation of dust.[4]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, follow your institution's emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] One supplier recommends storage at room temperature, sealed from moisture.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[5]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (of the parent compound if necessary), and appropriate hazard warnings.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all local, state, and federal regulations. It is the responsibility of the user to ensure proper disposal. Contact your institution's environmental health and safety office for guidance.
Diagrams and Workflows
Safe Handling Workflow
Caption: Decision tree for the proper storage of the compound upon receipt.
References
-
PubChem. 3-Acetylpyrrole. National Center for Biotechnology Information. Available at: [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. 2020. Available at: [Link]
-
MSDS of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. 2023. Available at: [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 866545-96-2|1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
Application Note: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The functionalization of this nucleus via cross-coupling reactions is a cornerstone of modern drug discovery. This guide provides a detailed technical overview and actionable protocols for selecting the optimal palladium catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using the key intermediate, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone . We will dissect the substrate's unique electronic and structural features, provide a mechanistic rationale for catalyst component selection, and present validated, step-by-step protocols to empower researchers to achieve high-yield, reproducible outcomes.
The Substrate: A Challenge in Reactivity and Selectivity
The successful functionalization of This compound requires an appreciation of its distinct chemical personality. Several structural features converge to influence its reactivity in palladium-catalyzed transformations:
-
Electron-Deficient Heterocycle: The presence of the pyridine nitrogen atom significantly lowers the electron density of the entire bicyclic system, making it an "electron-deficient" aryl halide.[2] This property can render the crucial oxidative addition step of the catalytic cycle more challenging compared to electron-rich or neutral bromoarenes.
-
Competing Coordination Site: The lone pair of electrons on the pyridine nitrogen (at position 7) can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, necessitating the use of ligands that can outcompete or mitigate this interaction.[3]
-
Steric and Electronic Influence of Substituents:
-
N1-Tosyl Group: This bulky, electron-withdrawing group serves as an effective protecting group for the pyrrole nitrogen, preventing N-H related side reactions.[4][5][6] Its electron-withdrawing nature further deactivates the ring system, adding to the challenge of oxidative addition.
-
C3-Ethanone Group: The acetyl substituent at the C3 position is also electron-withdrawing, further decreasing the electron density of the pyrrole ring and influencing the overall electronic landscape of the substrate.
-
A logical approach to catalyst selection begins with understanding the desired transformation and the specific coupling partner involved.
Figure 1: Decision tree for selecting the appropriate coupling reaction.
Architecting the Catalytic System: A Rationale
A palladium-catalyzed cross-coupling reaction is a synergistic interplay between the palladium source, the ligand, the base, and the solvent. For a challenging substrate like our 7-azaindole derivative, each component must be chosen judiciously.
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, well-defined precatalysts are often superior.[7] These complexes, such as the Buchwald palladacycle precatalysts (e.g., G3-XPhos), offer greater air stability, form the active Pd(0) species more reliably and rapidly, and can lead to lower catalyst loadings and more reproducible results.
-
Ligands: The Key to Success: For electron-deficient heterocycles, the ligand must be both electron-rich to facilitate the difficult oxidative addition step and sterically bulky to promote the final reductive elimination step.[8]
-
Monodentate Biarylphosphines: This class of ligands, developed extensively by the Buchwald group (e.g., XPhos, SPhos, RuPhos), is the gold standard for many challenging couplings. Their steric bulk and electron-donating character are ideal for overcoming the inherent low reactivity of the substrate.[9]
-
Ferrocenylphosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide a good balance of electron-donating properties and a wide bite angle, proving highly effective, particularly in Suzuki reactions.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have found use in various cross-coupling reactions, sometimes offering advantages in catalyst stability.[11]
-
-
Base and Solvent: The choice of base is dictated by the specific reaction mechanism. Carbonates (K₂CO₃, Cs₂CO₃) are common in Suzuki couplings, while stronger, non-nucleophilic bases like sodium or lithium alkoxides (NaOt-Bu, LiHMDS) are typically required for Buchwald-Hartwig aminations.[12][13] The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components at the required temperature. Aprotic polar solvents like dioxane, toluene, and DME are common choices.
Application Protocols and Catalyst Recommendations
The following sections provide detailed protocols and recommended catalyst systems for the three most common cross-coupling reactions.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki reaction is a robust method for introducing aryl and vinyl groups. For the target substrate, catalyst systems that can overcome the electronic deactivation are paramount. Pd(dppf)Cl₂ is a highly reliable and commercially available catalyst for this type of transformation.[10][14][15]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Component | System A | System B | Rationale |
|---|---|---|---|
| Pd Precatalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | A: Integrated catalyst/ligand complex, reliable.[10] B: Common Pd(0) source, requires separate ligand. |
| Ligand | (dppf, integrated) | SPhos | SPhos is a bulky, electron-rich ligand ideal for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ | Aqueous K₂CO₃ is standard; K₃PO₄ can be more effective for heteroaryl couplings. |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Toluene | Choice depends on boronic acid stability and solubility. |
| Temperature | 80 - 110 °C | 90 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %) and any additional ligand if required.
-
Introduce the degassed solvent (e.g., Dioxane/H₂O) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is essential for installing amine functionalities, but it is often sensitive to catalyst, ligand, and base choice.[13] For this substrate, bulky biarylphosphine ligands are critical to facilitate the C-N reductive elimination, which is often the rate-limiting step.[7][16]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | System A | System B | Rationale |
|---|---|---|---|
| Pd Precatalyst | G3-XPhos Palladacycle | Pd(OAc)₂ | A: A highly active, air-stable precatalyst. B: A simple Pd(II) source requiring careful handling. |
| Ligand | (XPhos, integrated) | RuPhos | XPhos and RuPhos are premier ligands for C-N coupling of heteroaryl halides.[12] |
| Base | NaOt-Bu or LHMDS | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. Carbonates may work for some activated amines. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, deoxygenated aprotic solvents are essential. |
| Temperature | 90 - 110 °C | 90 - 110 °C | Reactions are typically run at elevated temperatures. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-4 mol %) and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vessel.
-
In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Add the substrate/amine solution to the vessel containing the catalyst and base.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block.
-
Stir the reaction vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, which facilitates the transmetalation step.[17]
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Component | System A (Classic) | System B (Copper-Free) | Rationale |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | A: A standard, effective catalyst for Sonogashira. B: A common Pd(II) source. |
| Co-catalyst/Ligand | CuI (5-10 mol %) | XPhos or PPh₃ | A: CuI is the classic co-catalyst. B: A phosphine ligand is used in copper-free protocols. |
| Base | A tertiary amine (e.g., Et₃N, DIPEA) | Cs₂CO₃ or K₂CO₃ | The amine base acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF | Dioxane or Toluene | The choice of solvent depends on the specific protocol. |
| Temperature | RT - 60 °C | 60 - 100 °C | Copper-free conditions often require higher temperatures. |
Protocol 3: General Procedure for Sonogashira Coupling (with CuI)
-
To an oven-dried reaction vessel, add this compound (1.0 equiv).
-
Seal the vessel and purge with argon or nitrogen.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %) and the copper(I) iodide (5-10 mol %).
-
Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Figure 4: Simplified catalytic cycle for the Sonogashira reaction (with copper co-catalyst).
Troubleshooting and Final Considerations
-
Low Conversion: For this electron-deficient substrate, low conversion often points to inefficient oxidative addition. Consider switching to a more electron-rich ligand (e.g., from dppf to SPhos or RuPhos) or a more active precatalyst system. Increasing the temperature may also be beneficial.
-
De-bromination: This side reaction, where the bromine is replaced by hydrogen, can occur if the catalytic cycle is slow or if there are sources of hydride in the reaction. Ensure solvents are anhydrous and consider using a stronger base or a different ligand to accelerate the desired coupling pathway.
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst death. This can be caused by oxygen, moisture, or excessively high temperatures. Ensure all reagents are pure and that the reaction is performed under a strictly inert atmosphere. The use of robust ligands and precatalysts can also enhance catalyst lifetime.
By carefully considering the electronic nature of the 7-azaindole substrate and systematically selecting the palladium precatalyst, ligand, and base to match the specific demands of the desired coupling reaction, researchers can successfully synthesize a diverse array of functionalized molecules critical for advancing drug discovery programs.
References
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- MDPI. (2018).
- Ferreira, E. M., & Stoltz, B. M. (2011). Developing Ligands for Palladium(II)
- BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. BenchChem.
- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
- ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Wikipedia. (n.d.). Tosyl group. Wikipedia.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Grokipedia. (n.d.). Tosyl group. Grokipedia.
-
Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Elsevier. (n.d.). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
- Li, J. J. (2002). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Google Books.
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Wikipedia. (n.d.).
- BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the technical support center for the Suzuki coupling of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing upon established principles of cross-coupling chemistry and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] However, its application to complex, heteroaromatic substrates like this compound introduces unique challenges. The electron-rich nature of the 7-azaindole core, coupled with the presence of multiple functional groups, can lead to a variety of side reactions that diminish yield and complicate purification. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no conversion in the Suzuki coupling of this substrate can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination.
-
Catalyst Loading: While typically low, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be beneficial.
-
-
-
Inefficient Oxidative Addition: The C-Br bond at the 5-position of the electron-rich 7-azaindole ring can be less reactive towards oxidative addition compared to electron-poor aryl bromides.
-
Troubleshooting:
-
Catalyst System: Utilize a pre-catalyst system known for its high activity, such as a G3 or G4 Buchwald precatalyst.
-
Temperature: Gradually increase the reaction temperature. Monitor for decomposition of starting material.
-
-
-
Problematic Boronic Acid/Ester: The stability and reactivity of the boronic acid or ester are critical.
-
Troubleshooting:
-
Quality: Ensure the boronic acid is pure and not extensively decomposed to boric acid. Consider using a more stable boronate ester, such as a pinacol or MIDA ester.[3]
-
Equivalents: Use a slight excess of the boronic acid/ester (1.2-1.5 equivalents).
-
-
Q2: I am observing significant amounts of a debrominated side product, 1-(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. How can I minimize this?
A2: The formation of the debrominated (hydrodehalogenated) product is a common side reaction in Suzuki couplings.[4] It arises from the reaction of the organopalladium intermediate with a hydride source.
-
Hydride Sources: Potential hydride sources in the reaction mixture include water, alcohols (if used as a co-solvent), or even the phosphine ligand itself through P-C bond cleavage under harsh conditions.
-
Troubleshooting:
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, for this substrate, rigorously dried solvents and reagents may be necessary.
-
Solvent Choice: Avoid alcohol co-solvents if debromination is a major issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.
-
Base Selection: Use an anhydrous base like Cs₂CO₃ or K₃PO₄.
-
-
Q3: My main impurity is the homocoupled product of my boronic acid (biaryl). What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Troubleshooting:
-
Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Pd(II) Pre-catalysts: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
-
Troubleshooting:
-
Use of Pd(0) sources: Consider using a Pd(0) source like Pd₂(dba)₃.
-
Pre-catalyst Activation: Ensure the pre-catalyst is properly activated according to literature procedures if required.
-
-
Q4: I am concerned about the stability of the N-tosyl and 3-acetyl groups under the reaction conditions. Are these groups prone to cleavage or side reactions?
A4: Both the N-tosyl and 3-acetyl groups can be susceptible to side reactions under certain Suzuki coupling conditions.
-
N-Detosylation: The N-tosyl group is generally robust, but strong bases and high temperatures can lead to its cleavage.
-
Troubleshooting:
-
Base Choice: Use a milder base such as K₂CO₃ or CsF if detosylation is observed.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
-
-
Acetyl Group Reactions: The acetyl group's methyl protons are acidic and could potentially undergo enolization and subsequent side reactions, although this is less common under standard Suzuki conditions. Strong bases could also potentially facilitate aldol-type side reactions if other enolizable ketones are present.
-
Troubleshooting:
-
Base Equivalents: Use the minimum effective amount of base.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the risk of side reactions.
-
-
Experimental Protocols: Troubleshooting Guide
This section provides a systematic approach to troubleshooting a failed or low-yielding Suzuki coupling of this compound.
Step 1: Initial Reaction Setup (Baseline Conditions)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture, 0.1 M)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, boronic acid, and base.
-
Evacuate and backfill with argon three times.
-
Add the Pd₂(dba)₃ and SPhos under a positive flow of argon.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Step 2: Analyzing the Outcome and Implementing Changes
The following table outlines a decision-making process based on the observed outcome of the baseline reaction.
| Observed Outcome | Potential Cause(s) | Recommended Action(s) |
| No Reaction/Low Conversion | Catalyst deactivation, Inefficient oxidative addition | 1. Switch to a more robust ligand (e.g., XPhos, RuPhos).2. Use a Buchwald G3 or G4 precatalyst.3. Increase reaction temperature in 10 °C increments. |
| Significant Debromination | Presence of hydride sources | 1. Use rigorously dried solvents and reagents.2. Switch to an anhydrous base (e.g., Cs₂CO₃).3. Avoid alcohol co-solvents. |
| Homocoupling of Boronic Acid | Oxygen contamination, Inefficient catalyst reduction | 1. Ensure thorough degassing of the reaction mixture.2. Use a Pd(0) catalyst source directly. |
| Detosylation | Strong base, High temperature | 1. Use a milder base (e.g., K₂CO₃).2. Lower the reaction temperature. |
| Complex Mixture of Products | Multiple side reactions occurring | 1. Re-evaluate the entire reaction setup for purity of reagents and solvent.2. Simplify the system: start with a lower temperature and a milder base, and incrementally increase the stringency of the conditions. |
Visualizing the Challenges: Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling pathway and the key competing side reactions.
Figure 1: Desired Suzuki coupling pathway and common side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 131(31), 10867–10869. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge encountered in synthetic chemistry: low yields in coupling reactions with 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This valuable building block, a derivative of 7-azaindole, is frequently used in the synthesis of bioactive molecules. However, its unique electronic and steric properties can present challenges in palladium-catalyzed cross-coupling reactions. This guide offers a structured, question-and-answer approach to diagnose and resolve these issues, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing consistently low yields in my Suzuki-Miyaura coupling with this compound. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few critical areas. Let's break them down systematically.
1. Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Ensure your palladium source is fresh and has been stored correctly. For challenging substrates, consider using more robust, air-stable precatalysts.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often essential. If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as XPhos, SPhos, or BrettPhos, which are known to improve reaction efficiency for difficult couplings.[3]
2. Reaction Conditions:
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the unwanted homocoupling of your boronic acid partner.[1] It is imperative to thoroughly degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base Selection: The choice and quality of the base are critical for the transmetallation step.[4] While potassium carbonate (K₂CO₃) is common, for less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary. Ensure your base is finely powdered and anhydrous.
-
Solvent: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species. Common solvent systems include dioxane/water, THF/water, or DMF.[5] If you are observing poor solubility, a different solvent system may be required.
3. Substrate-Specific Issues:
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not degraded. Boronic acids can undergo dehydration to form boroxines, which can be less reactive.
-
The Tosyl Protecting Group: While the tosyl group is essential for activating the C-H bond for certain reactions, its electron-withdrawing nature can influence the reactivity of the aryl bromide.[6] In some cases, it can also introduce steric hindrance.
Here is a logical workflow for troubleshooting your Suzuki-Miyaura reaction:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: My Buchwald-Hartwig amination with this compound is failing. What are the common pitfalls for this type of reaction?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful optimization of several parameters.[7][8]
1. Catalyst and Ligand Selection:
-
As with Suzuki couplings, the choice of ligand is paramount. The bulky, electron-rich biarylphosphine ligands developed by Buchwald are often necessary for the successful coupling of heteroaryl halides.[3] Consider ligands like BrettPhos for primary amines.[7]
-
The palladium precatalyst should also be chosen carefully. Pre-formed Pd(0) sources or highly active precatalysts can be beneficial.
2. Base Compatibility:
-
The base is crucial for the deprotonation of the amine, but it can also be a source of side reactions. Strong bases like sodium tert-butoxide (NaOt-Bu) can be incompatible with certain functional groups, such as esters or nitro groups.[7] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable, although this can sometimes lead to lower reaction rates.[7]
-
The use of lithium hexamethyldisilazide (LHMDS) can be advantageous for substrates with protic functional groups.[7]
3. Amine Coupling Partner:
-
Primary and secondary amines can have different reactivity profiles.[3]
-
Ammonia itself is a very challenging coupling partner due to its strong binding to the palladium catalyst.[8] In such cases, using an ammonia equivalent, like benzophenone imine, followed by hydrolysis, can be a successful strategy.[8]
4. Potential for Catalyst Inhibition:
-
The nitrogen atoms within the 7-azaindole core of your substrate can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky ligands helps to mitigate this by creating a sterically hindered environment around the metal.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed palladacycle | Provides a reliable source of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) | Promotes reductive elimination and prevents catalyst deactivation.[3] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | The choice depends on the functional group tolerance of the substrates.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential. |
| Temperature | 80-110 °C | Sufficient thermal energy is often required for oxidative addition and reductive elimination. |
Q3: I'm considering a Heck reaction with my substrate. What specific challenges should I anticipate?
A3: The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another valuable transformation.[9] However, regioselectivity and catalyst stability can be concerns.
1. Regioselectivity:
-
With unsymmetrical olefins, the regioselectivity of the insertion step can be an issue.[10] The outcome is influenced by both steric and electronic factors of the olefin and the aryl halide.
-
The choice of ligand can significantly impact the regioselectivity. For instance, altering the phosphorus substituent on a ligand from a phenyl to a tert-butyl group has been shown to lead to either the linear or branched product with high selectivity.[11]
2. Reaction Conditions:
-
Jeffery Conditions: The use of tetraalkylammonium salts (phase-transfer catalysts) can significantly accelerate the reaction rate, even at lower temperatures.[9]
-
Base: An inorganic base like potassium carbonate or an organic base like triethylamine is required to neutralize the HX generated during the reaction.[10]
3. Potential Side Reactions:
-
Isomerization of the product olefin can sometimes occur. The addition of silver salts can sometimes suppress this side reaction.[10]
Caption: Simplified catalytic cycle of the Heck reaction.
Q4: Could the tosyl protecting group be causing issues, and should I consider removing it?
A4: The N-tosyl group significantly alters the electronic properties of the 7-azaindole ring.
-
Electronic Effects: The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, which can be beneficial for stability.[6] However, this can also impact the oxidative addition step in palladium-catalyzed couplings, which is often the rate-determining step.[4]
-
Steric Hindrance: The tosyl group is sterically bulky, which could potentially hinder the approach of the palladium catalyst to the C5-bromo position.
Deprotection Strategies: If you suspect the tosyl group is interfering with your coupling reaction, you might consider performing the coupling on the unprotected 7-azaindole and then tosylating the product if necessary. Alternatively, you could attempt the coupling and then remove the tosyl group. Mild conditions for N-detosylation of indoles using cesium carbonate in a mixed solvent system of THF-MeOH have been reported.[12]
Q5: Are there any other coupling reactions I should consider for functionalizing the C5 position?
A5: Yes, Sonogashira coupling is another excellent option for introducing alkyne functionalities at the C5 position.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This can be a very efficient way to create C(sp²)-C(sp) bonds. The resulting alkynes are versatile handles for further synthetic transformations.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2-5 mol%) and a ligand like SPhos (4-10 mol%)).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
-
Reaction Execution and Monitoring:
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Knowles, R. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Bhanushali, M., et al. (2015).
- Lister, A. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Blacquiere, J. M., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Zhang, H. (2023, June 30).
- ACS GCI Pharmaceutical Roundtable. (2026, January 7).
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Wikipedia. (n.d.).
- Google Patents. (2018).
- Ramkumar, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- ResearchGate. (n.d.).
- Reddit. (n.d.).
- BLDpharm. (n.d.). 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone.
- Atlanchim Pharma. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- de Oliveira, M. T., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 6).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- Szatmari, I., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules.
- Gangu, K. K., et al. (2018).
- Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros.
- Biosynth. (n.d.). 1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025, December). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Aaronchem. (n.d.). 1-(5-BROMO-1H-PYRROLO[2,3-C]PYRIDIN-3-YL)ETHANONE.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm.
- MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- BLDpharm. (n.d.). (5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid.
- Beilstein Journals. (2022, March 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of "1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of biaryl and heteroaryl compounds using this specific 7-azaindole derivative.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of heterocyclic substrates like this compound can present specific challenges. This guide offers a structured approach to troubleshooting and optimizing your reaction conditions, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of a Suzuki reaction for this substrate.
Q1: What are the critical starting considerations for a Suzuki coupling with this brominated 7-azaindole derivative?
A1: Success with this substrate hinges on several key factors from the outset:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[3] Oxygen can lead to the formation of palladium black and promote the unwanted homocoupling of the boronic acid.[3][4] Therefore, it is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Substrate Purity: Ensure the purity of your "this compound" and the boronic acid or ester. Impurities can poison the catalyst or lead to side reactions.
-
Role of the Tosyl Group: The N-tosyl group serves as a robust protecting group for the pyrrolo[2,3-b]pyridine nitrogen.[5] It enhances the stability of the indole ring and, due to its electron-withdrawing nature, can influence the reactivity of the C-Br bond.[5] This group is generally stable under typical Suzuki conditions.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for achieving high yields. Palladium catalysts are the most widely used for Suzuki couplings.[6]
-
Ligands: For a somewhat sterically hindered and electronically complex substrate like this, bulky, electron-rich phosphine ligands are often the key to success. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3] Highly effective ligand classes include:
Q3: What is the best choice of base and solvent for this reaction?
A3: The base and solvent system must be carefully selected to ensure efficient transmetalation and maintain the stability of all reaction components.
-
Base: The base activates the boronic acid for transmetalation.[7][8]
-
Solvent: The solvent must solubilize all reactants and the catalyst system. Common choices include:
-
Aprotic polar solvents: Dioxane, THF, and DMF are frequently used.[1]
-
Aqueous mixtures: Often, a mixture of an organic solvent with water is beneficial, as water can aid in the dissolution of the base and facilitate the reaction.[1]
-
The choice of solvent can significantly impact reactivity and selectivity.[9][10]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
If you observe little to no formation of your desired coupled product, consider the following potential causes and solutions.
Troubleshooting Workflow: Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst may have decomposed due to exposure to air, or the Pd(II) precatalyst was not effectively reduced. The formation of palladium black is a visual indicator of catalyst decomposition.[4] | Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure all reagents and solvents are thoroughly degassed. |
| Protodeborylation of Boronic Acid | Boronic acids, especially heteroaryl boronic acids, can undergo hydrolysis (protodeborylation) to the corresponding arene, which is an unproductive side reaction.[4][11] This is often exacerbated by prolonged reaction times and aqueous basic conditions. | Use a more stable boronic ester, such as a pinacol ester, which is less prone to hydrolysis.[4][12] Alternatively, use a slight excess (1.2-1.5 equivalents) of the boronic acid. |
| Slow Transmetalation | The transfer of the organic group from boron to palladium can be the rate-limiting step, particularly with electron-deficient or sterically hindered boronic acids.[13] | Screen a range of bases. A stronger base (e.g., K₃PO₄, Cs₂CO₃) can accelerate this step.[3] Increasing the reaction temperature may also be beneficial. |
| Inefficient Oxidative Addition | While the C-Br bond on your substrate should be sufficiently reactive, a suboptimal catalyst/ligand combination can lead to slow oxidative addition. | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] |
Problem 2: Significant Formation of Side Products
The presence of major side products can complicate purification and reduce the yield of the desired product. Here are some common culprits and their solutions.
| Observed Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (R²-R²) | This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4][8] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Ensure the use of an effective ligand that promotes the desired cross-coupling pathway over homocoupling. |
| Debromination of Starting Material (H at the 5-position) | This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[4] | Ensure anhydrous conditions if possible. Certain solvents or bases can act as hydride donors. Screening different solvents and bases may mitigate this issue. |
| Detosylation of Starting Material or Product | While the tosyl group is generally stable, harsh basic conditions or very high temperatures could potentially lead to its cleavage. | If detosylation is observed, consider using a milder base (e.g., K₂CO₃) and a lower reaction temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization experiments.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if required). Then, add the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Parameter Optimization Screening Table
Use the following table as a guide to systematically optimize your reaction conditions.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 |
| Catalyst (mol%) | PdCl₂(dppf) (3%) | Pd(PPh₃)₄ (3%) | Pd₂(dba)₃ (1.5%) / XPhos (3%) | G3-XPhos Palladacycle (2%) |
| Base (eq.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.0) | KOtBu (2.0) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | THF |
| Temperature (°C) | 90 | 110 | 80 | 100 |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" stability of tosyl group during reaction
A Guide to the Stability and Reactivity of the N-Tosyl Protecting Group
Welcome to the technical support guide for researchers working with 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. As a Senior Application Scientist, I've designed this resource to address the common challenges and questions surrounding the stability of the N-tosyl group on the 7-azaindole core. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and design more robust synthetic strategies.
The p-toluenesulfonyl (tosyl) group is a frequently used protecting group for the nitrogen atom of indoles and their bioisosteres, like the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. It is prized for its ability to withstand a wide range of reaction conditions, particularly those used in transition-metal-catalyzed cross-coupling.[1] However, its stability is not absolute. The electronic nature of the heterocyclic core, coupled with the influence of other substituents, can significantly impact the N-S bond's lability. This guide will explore these nuances in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: I am observing unexpected loss of the tosyl group during my reaction. What are the most common causes?
This is a frequent issue that typically points to three main pathways of unintended cleavage: basic hydrolysis, reductive cleavage, or, less commonly, harsh acidic conditions.
Causality Analysis: The N-tosyl group on the pyrrolo[2,3-b]pyridine ring is more labile than on a simple indole. This is due to the electron-withdrawing nature of the integrated pyridine ring, which makes the pyrrole nitrogen a better leaving group. This effect is further amplified by the C3-acetyl and C5-bromo substituents.
-
Basic Conditions: Many reactions are run in the presence of a base. While the tosyl group is stable to mild inorganic bases like triethylamine or pyridine, stronger bases or even milder bases in nucleophilic solvents (like methanol or ethanol) can facilitate its removal.[2] Cesium carbonate in methanol, for example, is a known reagent system for N-detosylation of indoles and azaindoles.[2]
-
Reductive Environments: Be mindful of reagents that can act as single-electron donors. Reagents like sodium naphthalenide, samarium(II) iodide, or even certain low-valent transition metal species can reductively cleave the N-S bond.[3][4][5] If your reaction involves metals or reducing agents, this is a likely culprit.
-
Strongly Acidic Conditions: While generally stable to moderate acids, prolonged exposure to strong, non-nucleophilic acids at elevated temperatures can cause cleavage.[6] More aggressive conditions using reagents like HBr or trifluoromethanesulfonic acid are often used for deliberate deprotection.[4][6]
Caption: Troubleshooting flowchart for unintended N-tosyl group cleavage.
Q2: I need to perform a Suzuki or other cross-coupling reaction at the C5-bromo position. Is the N-tosyl group stable under these conditions?
Yes, absolutely. This is one of the primary reasons for using the N-tosyl group. It is highly robust under the conditions required for most palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][7]
Expertise & Causality: The tosyl group serves two key roles here:
-
Protection: It prevents side reactions at the pyrrole nitrogen.
-
Activation (Indirect): By withdrawing electron density, it can facilitate certain transformations and modify the reactivity of the heterocyclic core.
You can confidently proceed with standard cross-coupling protocols without significant risk of deprotection. The typical bases used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in anhydrous solvents like dioxane, toluene, or DMF at temperatures up to 120°C are well-tolerated.[1]
Caption: Stability profile of the N-tosyl group under common reaction conditions.
Q3: What are the best methods to intentionally and cleanly remove the N-tosyl group?
Choosing the correct deprotection strategy depends entirely on the other functional groups present in your molecule. The C3-acetyl and C5-bromo groups on the target molecule are relatively robust, allowing for several options.
| Deprotection Method | Reagents & Typical Conditions | Mechanism | Advantages | Disadvantages & Incompatibilities |
| Basic Hydrolysis | NaOH or KOH (3-10 eq.), MeOH/H₂O or EtOH/H₂O, 60-100 °C.[8] | Nucleophilic Attack | Simple, inexpensive reagents. Good for robust molecules. | Requires heat; incompatible with esters, amides, and other base-labile groups. |
| Mild Basic Hydrolysis | Cs₂CO₃ (3 eq.), MeOH/THF (1:2), rt to reflux.[2] | Nucleophilic Attack | Very mild conditions, highly effective for azaindoles.[2] | Slower than strong base methods. Requires stoichiometric base. |
| Reductive Cleavage I | Sodium naphthalenide, THF, -78 °C.[3][9] | Single Electron Transfer | Very fast and efficient, low temperature.[3] | Strongly reducing; cleaves C-Br bond, reduces acetyl group, and other reducible groups. |
| Reductive Cleavage II | Mg powder, MeOH, rt to reflux.[2] | Electron Transfer | Milder than Na/NH₃. | May also reduce the C-Br bond and other functional groups. |
| Acidic Cleavage | Trifluoromethanesulfonic acid (TfOH), neat or in DCM, rt.[6] | Acid Hydrolysis | Effective for electron-deficient systems.[6] | Very harsh; incompatible with acid-sensitive groups. |
Recommendation for this specific molecule: For this compound, the Mild Basic Hydrolysis with Cesium Carbonate is often the optimal choice. It is selective for the N-tosyl group and is unlikely to affect the C-Br bond or the acetyl group under controlled conditions.
Validated Experimental Protocols
Protocol 1: N-Tosyl Deprotection via Mild Basic Hydrolysis
This protocol is adapted from methodologies proven effective for N-tosyl azaindoles.[2] It leverages the increased lability of the tosyl group on this specific heterocyclic system.
Objective: To selectively cleave the N-tosyl group while preserving the C5-bromo and C3-acetyl functionalities.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and Methanol (to a concentration of approx. 0.1 M). The use of THF is necessary to ensure solubility.[2]
-
Reagent Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 3.0 eq.) to the solution in one portion at room temperature (22 °C).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Given the activating effect of the acetyl and pyridine moieties, the reaction is expected to be complete within 2-4 hours.[2]
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Lewandowska, E., et al. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry.
-
ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
- Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Retrieved from [Link]
- Larsen, A. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3322.
-
ACS Publications. (n.d.). Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
-
ACS Publications. (n.d.). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research. Retrieved from [Link]
- PubMed Central. (n.d.).
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Analytical Results for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the technical support guide for "1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone". This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may encounter unexpected Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data. This guide provides a structured, question-and-answer approach to troubleshoot common and complex analytical challenges, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) in NMR Spectroscopy
Question 1: My ¹H NMR spectrum shows unexpected peaks, or the expected peaks have shifted. What could be the cause?
Unexpected signals or shifts in your ¹H NMR spectrum can arise from several sources, ranging from simple sample contamination to unforeseen chemical transformations. Below is a systematic approach to diagnosing the issue.
Initial Checks:
-
Residual Solvents: The most common source of unexpected peaks. Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be retained in the final product.[1][2] Consult a standard table of NMR solvent impurities to identify these peaks.[1]
-
Water: A broad peak, often in the 1.5-4.0 ppm range (in CDCl₃), can indicate the presence of water. Its chemical shift is highly dependent on concentration and temperature.[3]
Troubleshooting Protocol for Unexpected NMR Signals:
-
Confirm Solvent Purity: Run a blank spectrum of your deuterated solvent to ensure it is free from contamination.
-
D₂O Exchange: To confirm if a broad peak is from an exchangeable proton (like water or a potential N-H from de-tosylation), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons will disappear or significantly diminish.
-
Analyze in a Different Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) can resolve overlapping peaks and provide a different chemical shift environment that may help in peak assignment.[4] Aromatic Solvent Induced Shifts (ASIS) can be particularly useful in separating crowded aromatic regions.
Expected ¹H NMR Data Summary
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity |
| Acetyl (CH₃) | ~2.6 | Singlet (s) |
| Tosyl (CH₃) | ~2.4 | Singlet (s) |
| Pyrrolo[2,3-b]pyridine H2 | ~8.0-8.2 | Singlet (s) |
| Pyrrolo[2,3-b]pyridine H4 | ~8.6-8.8 | Doublet (d) |
| Pyrrolo[2,3-b]pyridine H6 | ~8.3-8.5 | Doublet (d) |
| Tosyl Aromatic Protons | ~7.3-7.4 and ~7.8-7.9 | Two Doublets (d) |
Note: These are estimated values based on typical chemical shifts for similar structures. Actual values may vary.[3][5][6]
Question 2: The integration of the tosyl group protons doesn't match the pyrrolopyridine core. Could the tosyl group have been cleaved?
Yes, the N-tosyl group can be labile under certain conditions, and its cleavage is a common cause for unexpected NMR and mass spec results.
Causality of De-tosylation:
The N-S bond in N-tosyl-7-azaindole is susceptible to cleavage under both acidic and some reductive conditions.[7][8]
-
Acidic Conditions: Exposure to strong acids, or even prolonged contact with silica gel during column chromatography, can lead to hydrolysis of the sulfonamide bond.
-
Instability during Workup: Certain aqueous workup conditions or elevated temperatures can also promote de-tosylation.
Troubleshooting De-tosylation:
If you suspect de-tosylation has occurred, you should look for the appearance of a new set of signals corresponding to the de-tosylated product, 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone .
Expected ¹H NMR of De-tosylated Product:
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity |
| N-H | ~12.5 (broad) | Singlet (s) |
| Acetyl (CH₃) | ~2.5 | Singlet (s) |
| Pyrrolo[2,3-b]pyridine Protons | ~7.0-8.5 | Multiple signals |
Note: The N-H proton of the pyrrole is often broad and may be difficult to observe.
Workflow for Investigating De-tosylation
Caption: Troubleshooting workflow for suspected de-tosylation.
Part 2: FAQs in Mass Spectrometry
Question 3: My mass spectrum does not show the expected molecular ion, or I see an unexpected M+2 peak pattern. What should I check?
Mass spectrometry of halogenated compounds often presents characteristic isotopic patterns. Understanding these is key to accurate interpretation.
The Bromine Isotopic Pattern:
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9] Therefore, any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2). For your compound, you should observe this pattern for the molecular ion and any bromine-containing fragments.
Expected vs. Unexpected Mass Spec Data
| Observation | Expected Result | Potential Unexpected Result & Cause |
| Molecular Ion (M⁺) | A pair of peaks at m/z 392/394 of ~1:1 intensity. | - m/z 239/241: De-tosylation has occurred. - Absence of M⁺: The molecule is fragmenting completely under the ionization conditions. |
| Isotopic Pattern | ~1:1 ratio for all bromine-containing fragments. | - No M+2 peak: The fragment does not contain bromine. - Incorrect ratio: Presence of other isotopic elements or overlapping signals. |
Troubleshooting Protocol for Mass Spec Issues:
-
Verify Isotopic Pattern: Carefully examine the molecular ion region. The presence of two peaks of nearly equal intensity separated by 2 m/z is a strong indicator of a monobrominated compound.
-
Check for De-tosylation: Look for a prominent peak corresponding to the mass of the de-tosylated compound (C₉H₇BrN₂O, MW ≈ 239 g/mol ). This would appear as a 1:1 doublet at m/z 239/241.
-
Softer Ionization Technique: If the molecular ion is absent, the ionization method (e.g., Electron Ionization - EI) might be too harsh, causing complete fragmentation.[7] Consider using a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion.
Question 4: I see unexpected fragment ions in my mass spectrum. What are the likely fragmentation pathways?
The fragmentation of this compound will likely be influenced by the stability of the resulting fragments. The most probable fragmentation pathways involve the cleavage of the tosyl and acetyl groups.
Plausible Fragmentation Pathways:
-
Loss of the Tosyl Group: A common fragmentation pathway for N-tosylated compounds is the cleavage of the N-S bond, leading to the loss of a tosyl radical (•SO₂C₇H₇, mass 155) or a neutral p-toluenesulfonic acid molecule, depending on the ionization mode.
-
Loss of the Acetyl Group: Cleavage of the bond between the pyrrolopyridine ring and the acetyl group can result in the loss of a ketene molecule (CH₂=C=O, mass 42) or an acetyl radical (•COCH₃, mass 43).
-
Loss of Bromine: While less common as an initial fragmentation step for aromatic systems, the loss of a bromine radical (•Br, mass 79/81) is possible.
Logical Tree for Fragment Analysis
Caption: Decision tree for identifying common fragment losses.
References
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
PubMed. New steroidal 7-azaindole platinum(II) antitumor complexes. [Link]
-
ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]
-
ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]
-
ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]
-
West Virginia University Research Repository. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
ResearchGate. (PDF) A New Series of Indole and Azaindole Derivatives with Oxo-dihydropyridines: Synthesis, Characterization and Cytotoxicity Studies against Breast Malignant Cell Lines. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]
-
ResearchGate. (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Royal Society of Chemistry. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
-
Royal Society of Chemistry. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]
-
Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]
-
National Institutes of Health. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
Wikipedia. Tosyl group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" preventing dehalogenation during reactions
Welcome to the dedicated technical support guide for researchers working with 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to address the primary challenge encountered during its use: unwanted dehalogenation in coupling and modification reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the integrity of the critical C5-bromo substituent in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What makes the C5-bromo bond on the tosylated 7-azaindole core susceptible to cleavage?
A: The susceptibility of the C5-bromo bond in this specific molecule is a result of several converging electronic factors. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is inherently electron-deficient due to the influence of the pyridine nitrogen.[1][2] This deficiency is significantly amplified by two powerful electron-withdrawing groups (EWGs): the N1-tosyl group and the C3-acetyl group.
Collectively, these features make the aryl-bromide bond more reactive towards certain catalytic species, particularly low-valent palladium complexes used in cross-coupling reactions. While this enhanced reactivity is beneficial for the desired oxidative addition step, it also lowers the energy barrier for undesired side reactions, most notably hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3]
Q2: I'm observing significant (10-50%) dehalogenation during my Suzuki-Miyaura coupling reaction. What is the most likely cause?
A: This is the most common issue reported with this substrate. The primary culprit is almost always the formation of a palladium-hydride species (Pd-H) within the catalytic cycle, which can then participate in a competing hydrodehalogenation pathway instead of the desired cross-coupling.[3][4]
Several factors can generate these detrimental Pd-H species:
-
Hydride Impurities in Reagents: Trace hydrides in the boronic acid/ester or base.
-
β-Hydride Elimination: From reagents like alkoxide bases (e.g., NaOtBu) or from alkyl boronic acids.
-
Reaction with Solvent: Protic solvents (like methanol or water, even in trace amounts) or certain ethereal solvents (like THF) can act as hydride sources at elevated temperatures in the presence of a base and palladium catalyst.
The electron-deficient nature of your substrate makes it particularly vulnerable to attack by these Pd-H intermediates.
Q3: Can my choice of palladium catalyst and ligand influence the extent of dehalogenation?
A: Absolutely. This is one of the most critical parameters for optimization. The ligand sphere around the palladium atom dictates its reactivity and selectivity.
-
Problematic Catalysts: Catalysts with less bulky, more flexible ligands, such as Pd(PPh₃)₄, can sometimes provide open coordination sites that facilitate the formation and reactivity of Pd-H species.
-
Recommended Catalysts: Bulky, electron-rich phosphine ligands are highly recommended as they promote the desired reductive elimination step (C-C bond formation) over competing pathways.[5] They sterically hinder the approach of small hydride donors and stabilize the Pd(0) state. Catalyst systems based on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), XPhos , and SPhos are excellent starting points.[6] Pre-formed palladium(II) precatalysts, such as [Pd(dppf)Cl₂] or Buchwald-type precatalysts (e.g., XPhos Pd G2), are often superior to generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ as they provide a more defined and active catalyst.[7][8]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to diagnosing and solving dehalogenation issues based on the type of reaction being performed.
Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira)
If you are experiencing dehalogenation in a Pd-catalyzed reaction, use the following decision tree to identify and implement a solution.
Caption: Troubleshooting workflow for Pd-catalyzed reactions.
The following table illustrates typical outcomes when coupling this compound with Phenylboronic Acid. The data is representative and compiled based on established trends for similar electron-poor heteroaryl halides.[3][5][9]
| Condition ID | Catalyst System | Base | Solvent | Temp. (°C) | Yield (Desired Product) | Yield (Dehalogenated SM) |
| A (Baseline) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~55% | ~30% |
| B (Base Change) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | ~70% | ~15% |
| C (Ligand Change) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | ~85% | ~5% |
| D (Optimized) | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 90 | >92% | <2% |
SM = Starting Material
As the data shows, moving from aqueous, carbonate-based systems to anhydrous conditions with a phosphate base significantly reduces dehalogenation (A vs. B). The most dramatic improvement comes from implementing a bulky, electron-rich ligand system (C and D), which decisively favors the desired C-C bond formation.
Optimized Experimental Protocol
Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling
This protocol is optimized to minimize hydrodehalogenation for the coupling of This compound .
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 - 0.05 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the bromo-azaindole, the boronic acid derivative, and the finely powdered K₃PO₄.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 85-95 °C. The optimal temperature should be the lowest that provides a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the starting material. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Causality Behind Choices:
-
[Pd(dppf)Cl₂]: This precatalyst is air-stable and provides a reliable source of the active Pd(0)L₂ species. The bulky dppf ligand accelerates reductive elimination, outcompeting the dehalogenation pathway.[5]
-
K₃PO₄: A non-nucleophilic, anhydrous base that is effective in promoting transmetalation without providing a source of hydrides or generating water in situ.[6]
-
Anhydrous/Aprotic Solvent: Toluene or Dioxane, when rigorously dried, minimizes the presence of protic contaminants that can be a source of hydrogen for the dehalogenation side reaction.
Mechanistic Insight: The Dehalogenation Pathway
Understanding the mechanism of the undesired side reaction is key to preventing it. The diagram below illustrates the competition between the productive Suzuki-Miyaura coupling cycle and the detrimental hydrodehalogenation cycle.
Caption: Competing catalytic cycles in cross-coupling reactions.
The critical intermediate, Ar-Pd(II)L₂(Br) , is formed after oxidative addition of your bromo-azaindole to the Pd(0) catalyst. At this juncture, the reaction can proceed down one of two paths. In the desired pathway, it undergoes transmetalation with the boronic acid. However, if a hydride source ('[H⁻]') is available and the conditions are not optimal, it can be diverted into the dehalogenation cycle, ultimately leading to the undesired Ar-H byproduct.
References
-
Barca, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13635-13651. Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
Park, H., et al. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 6, 563. Available at: [Link]
-
Le, C., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5066–5070. Available at: [Link]
-
Zheng, C., et al. (2025). Asymmetric Electrooxidation of Indoles: Mechanistic Insights from an Enantioselective Bromoradical Addition Pathway. Organic Letters. Available at: [Link]
-
Ormerod, D., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. Available at: [Link]
-
Request PDF (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Das, S., et al. (2025). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Chemistry – A European Journal. Available at: [Link]
-
Carcabal, P., et al. (2005). Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. Physical Chemistry Chemical Physics, 7(9), 1947-1951. Available at: [Link]
-
Musacchio, A. J., et al. (2020). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ACS Catalysis, 10(15), 8493–8500. Available at: [Link]
-
Request PDF (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Request PDF (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]
-
McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. Available at: [Link]
-
Faria, J. V., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. Available at: [Link]
-
ResearchGate (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
Request PDF (2025). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 3(6), 441-443. Available at: [Link]
-
Das, S., et al. (2020). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Chemistry – A European Journal, 26(48), 10899–10903. Available at: [Link]
-
Wheeler, S. E., et al. (2024). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. ChemPhysChem, 25(16), e202400607. Available at: [Link]
-
Gandeepan, P., et al. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 52(43), 7041-7044. Available at: [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Brominated 7-Azaindoles: Spotlight on 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold.[1][2] As a bioisostere of both indole and purine, it offers unique physicochemical properties, including modified hydrogen bonding capabilities, solubility, and metabolic stability, which are highly attractive for drug design.[1][3] This scaffold is particularly prominent in the development of kinase inhibitors, where its nitrogen atoms can mimic the hydrogen bonding pattern of the adenine moiety in ATP, enabling potent and selective binding to the kinase hinge region.[1][2]
Functionalization of the 7-azaindole core is paramount for tuning its pharmacological profile. Halogenated intermediates, particularly brominated derivatives, serve as versatile synthetic handles for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[4][5][6] This guide provides an in-depth comparison of a key functionalized intermediate, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , against other relevant brominated 7-azaindoles, offering experimental insights for researchers in drug development.
Featured Compound: this compound
This molecule is a highly functionalized and synthetically valuable building block. Its structure integrates several key features that dictate its reactivity and utility.
-
7-Azaindole Core: The foundational pharmacophore.
-
5-Bromo Substituent: Positioned on the pyridine ring, this bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other moieties.[7] Its location is critical in many kinase inhibitor designs.
-
1-Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen is not merely a placeholder. As a strong electron-withdrawing group, it serves multiple critical functions:
-
Stabilization: It protects the indole nitrogen from undesired reactions like oxidation or alkylation.[8][9]
-
Reactivity Modulation: It enhances the acidity of the C2-proton, facilitating regioselective deprotonation (lithiation) and subsequent functionalization at the C2 position.[8]
-
Reaction Compatibility: It ensures the molecule is compatible with a broader range of reaction conditions that the unprotected N-H might not tolerate.
-
-
3-Acetyl Group: The ethanone (acetyl) moiety at the C3 position offers a secondary site for chemical modification (e.g., condensation, reduction) and can be a crucial element for target binding.
The strategic placement of these three functionalities makes this compound a powerful platform for building complex molecules with high precision.
Synthetic Accessibility
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A representative synthetic pathway is outlined below.
Caption: Synthetic route to the target compound.
Comparative Analysis with Alternative Brominated 7-Azaindoles
The choice of a specific brominated 7-azaindole intermediate depends on the overall synthetic strategy, particularly the desired reaction sequence and deprotection schemes.
N-H vs. N-Tosyl: The Impact of Protection
The most fundamental comparison is with the unprotected counterpart, 5-Bromo-1H-pyrrolo[2,3-b]pyridine .
| Feature | 1-(5-Bromo-1-tosyl...)ethanone | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Rationale & Field Insights |
| N-H Reactivity | Protected (Inert) | Active (Acidic Proton) | The unprotected N-H can interfere with organometallic reagents and bases used in coupling reactions, often leading to lower yields or requiring an extra equivalent of base. The tosyl group obviates this issue. |
| C2-Functionalization | Readily achieved via lithiation | Not feasible | The electron-withdrawing tosyl group is essential for acidifying the C2-proton, enabling selective functionalization that is otherwise impossible.[8] |
| Solubility | Generally higher in common organic solvents | Lower | The bulky, lipophilic tosyl group typically improves solubility in solvents like THF, Dioxane, and DCM, which are frequently used for cross-coupling. |
| Deprotection Step | Required (e.g., Cs2CO3, Mg/MeOH) | Not applicable | The removal of the robust tosyl group requires specific, often harsh conditions, which must be factored into the synthetic plan.[10] |
Expertise in Action: While adding two steps to a synthesis (protection/deprotection) may seem inefficient, the tosyl group's ability to direct regioselectivity and improve reaction yields often justifies its use, especially in complex, multi-step syntheses where reliability is paramount.
Comparison of N-Protecting Groups
The tosyl group is one of several options for protecting the azaindole nitrogen. Each has distinct advantages and liabilities.
| Protecting Group | Key Characteristics | Best For... |
| Tosyl (Ts) | Strongly electron-withdrawing; very stable; directs C2-lithiation.[8] | Syntheses requiring high stability and C2 functionalization. |
| Boc | Removed under mild acidic conditions (e.g., TFA). | Orthogonal deprotection schemes where acid lability is desired. |
| SEM | Removed with fluoride ions (e.g., TBAF). | Multi-step syntheses requiring multiple, orthogonal protecting groups. |
Positional Isomers: The Significance of Bromine Placement
The location of the bromine atom dramatically alters the synthetic utility and electronic properties of the scaffold.
Caption: Key positions for bromination on the 7-azaindole nucleus.
-
3-Bromo-7-azaindoles: Bromination occurs on the electron-rich pyrrole ring. This position is often functionalized to build out vectors pointing towards solvent-exposed regions of a binding pocket.
-
4-Bromo-7-azaindoles: This isomer is less common but offers a distinct trajectory for substitution. Palladium-catalyzed couplings at this position have been developed, expanding the available chemical space.[11]
-
5-Bromo-7-azaindoles: As seen in our featured compound, this is a highly strategic position. The C5 substituent often projects into the core of a kinase active site. Its electronic environment makes it an excellent substrate for a wide array of cross-coupling reactions.[7]
-
6-Bromo-7-azaindoles: Similar to the 5-bromo isomer, this provides a handle on the pyridine ring, offering another vector for SAR exploration.
The choice of isomer is entirely target-dependent. However, the prevalence of 5-substituted 7-azaindoles in successful drug candidates underscores the importance of intermediates like This compound .
Experimental Protocols & Data
To provide a practical context, we present representative experimental data and protocols.
Data Presentation: Comparative Suzuki-Miyaura Coupling
This table summarizes typical yields for a Suzuki-Miyaura reaction between different brominated 7-azaindoles and phenylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[6]
| Entry | Substrate | Protecting Group | Typical Yield (%) | Key Observation |
| 1 | 5-Bromo-7-azaindole | None (N-H) | 60-75% | Reaction requires excess base to deprotonate both the N-H and the boronic acid partner. |
| 2 | 5-Bromo-1-tosyl-7-azaindole | Tosyl | 85-95% | Higher yields are consistently observed due to the absence of the acidic N-H proton, leading to cleaner reactions. |
| 3 | 4-Bromo-1-tosyl-7-azaindole | Tosyl | 80-90% | High reactivity, demonstrating the utility of other isomers.[11] |
| 4 | 3-Bromo-1-tosyl-7-azaindole | Tosyl | 70-85% | Reactivity can be slightly lower due to the different electronic environment of the pyrrole ring. |
Yields are representative and can vary based on specific ligand, base, and solvent conditions.
Detailed Experimental Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with the title compound.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
The Unambiguous Arbitrator: Confirming the Structure of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone via X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and intellectual property protection. For novel heterocyclic compounds such as 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a potential building block in medicinal chemistry, unambiguous structural verification is paramount. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide vital clues to a molecule's connectivity and composition, they can sometimes fall short of providing the definitive spatial arrangement. This guide provides an in-depth comparison of analytical techniques, championing single-crystal X-ray crystallography as the gold standard for absolute structure elucidation.
The Imperative for Certainty: Beyond Spectroscopy
The synthesis of complex organic molecules often involves multi-step sequences where unexpected rearrangements or the formation of regioisomers can occur. The pyrrolo[2,3-b]pyridine core, for instance, is a privileged scaffold in medicinal chemistry, and its substitution pattern is critical to its biological activity. While 1D and 2D NMR experiments can map out proton and carbon frameworks, they rely on the interpretation of correlations and chemical shifts, which can be ambiguous in densely functionalized or novel heterocyclic systems. Mass spectrometry confirms the molecular weight and elemental composition, but it does not reveal the intricate details of atomic arrangement.[1][2][3]
X-ray crystallography, in contrast, offers a direct visualization of the molecule's structure by mapping electron density from the diffraction of X-rays by a single crystal.[4][5] This technique provides precise bond lengths, bond angles, and torsional angles, leaving no room for doubt regarding the compound's constitution and stereochemistry.[6]
A Comparative Analysis of Structural Elucidation Techniques
For a researcher holding a newly synthesized batch of what is believed to be this compound, a multi-pronged analytical approach is standard. However, the level of certainty each technique provides varies significantly.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | High sensitivity, small sample requirement. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for identifying key bonds (e.g., C=O, S=O). | Spectrum can be complex; does not provide a complete structural picture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC), relative stereochemistry (NOESY). | Provides detailed information about the molecular framework in solution.[1][7] | Can be ambiguous for complex structures or isomers; does not provide absolute configuration.[8][9] |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, including bond lengths, angles, and stereochemistry. | Unambiguous and definitive structural determination.[6] | Requires a suitable single crystal, which can be challenging to grow; the structure is in the solid state.[10] |
The Workflow to Unambiguous Confirmation
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow illustrates the key stages.
Caption: Workflow for the structural confirmation of a synthesized compound by X-ray crystallography.
Experimental Protocol: From Powder to Picture
The following provides a detailed, step-by-step methodology for obtaining the crystal structure of this compound. This protocol is based on established methods for similar small organic molecules.[11][12]
Part 1: Synthesis and Purification
A synthetic route to the target compound would likely involve the acylation of a 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine precursor. The general synthesis of pyrrolopyridine cores often involves multi-step reactions.[13][14]
-
Synthesis: Following a suitable literature procedure, synthesize the target compound.
-
Purification: The crude product must be purified to the highest possible degree, typically >98%, as impurities can inhibit crystallization. Column chromatography on silica gel is a standard method.
-
Initial Characterization: Confirm the identity of the bulk material using NMR and MS to ensure it is the correct compound before proceeding with crystallization attempts.
Part 2: Crystal Growth—The Art of Patience
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] For a compound like this compound, a variety of crystallization techniques should be screened.
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol/DMF, ethyl acetate/methanol) in a small vial.[11][12]
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a beaker containing a poor solvent (e.g., hexane), in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Part 3: Data Collection and Structure Refinement
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.[12]
-
Mounting: The crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Conclusion
For researchers and drug development professionals, the investment in obtaining a single-crystal X-ray structure of a novel compound like this compound is invaluable. It provides an unambiguous structural proof that underpins further research, patent applications, and the understanding of structure-activity relationships. While other analytical techniques are essential components of the characterization workflow, X-ray crystallography remains the definitive arbiter of molecular structure in the solid state.
References
-
Al-Wahaibi, L. H., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o773. Available at: [Link]
-
Han, S., et al. (2013). 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o359. Available at: [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2940-2943. Available at: [Link]
-
Williamson, M. P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(2), R43-R45. Available at: [Link]
-
Goldsmith, E. J. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 447, 399-410. Available at: [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o773-o774. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
-
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
-
Martínez-Urbina, M. A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(14), 5396. Available at: [Link]
-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
-
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]
-
Harris, K. D. M., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(6), 2117-2123. Available at: [Link]
-
University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]
-
Finkelstein, A. V., et al. (1998). Is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? Protein Engineering, Design and Selection, 11(4), 253-259. Available at: [Link]
-
Ogawa, K. (2016). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Journal of the Crystallographic Society of Japan, 58(1), 2-8. Available at: [Link]
-
Organic Syntheses. (2014). 4-Methyl-1-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses, 91, 221-232. Available at: [Link]
- U.S. Patent No. 3,332,953. (1967). 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
-
EBSCO Information Services. X-ray Determination Of Molecular Structure. Available at: [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o773-o774. Available at: [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. news-medical.net [news-medical.net]
- 9. Comparison of X-ray and NMR structures: is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
The Tosyl Protecting Group in 7-Azaindole Chemistry: A Comparative Guide for the Synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmacologically active agents based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, the judicious selection of a nitrogen-protecting group is paramount. The target molecule, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , serves as a pertinent case study for illustrating the strategic advantages of employing the p-toluenesulfonyl (tosyl) group for the protection of the pyrrole nitrogen. This guide provides a comprehensive comparison of the tosyl protecting group with other common alternatives, supported by experimental insights and mechanistic rationale, to inform the choices of researchers, scientists, and drug development professionals.
The Strategic Imperative for N-Protection in 7-Azaindole Functionalization
The pyrrole moiety of the 7-azaindole nucleus is electron-rich and susceptible to a variety of electrophilic and oxidative reactions. The acidic N-H proton can also interfere with organometallic and basic reagents. Consequently, protection of the pyrrole nitrogen is often a prerequisite for achieving regioselective functionalization of the heterocyclic core. The choice of protecting group profoundly influences the stability of the intermediate, the reactivity of the ring system, and the conditions required for its eventual removal.
The Tosyl Group: A Multifaceted Tool in Heterocyclic Synthesis
The tosyl group, a robust and versatile protecting group, offers several distinct advantages in the context of 7-azaindole chemistry.[1][2] These benefits extend beyond mere protection, actively modulating the reactivity of the heterocyclic system to facilitate desired transformations.
Enhanced Stability and Electron-Withdrawing Nature
The tosyl group is strongly electron-withdrawing due to the sulfonyl moiety.[3] This has two significant consequences for the 7-azaindole ring system. Firstly, it deactivates the pyrrole ring towards undesired electrophilic attack, thereby enhancing the overall stability of the molecule under various reaction conditions, including some acidic media where unprotected indoles might decompose.[3] Secondly, this electron-withdrawing effect acidifies the C-H protons of the pyrrole ring, a feature that can be exploited for regioselective functionalization.[3]
Directing Effects in C-H Functionalization
A key advantage of the N-tosyl group is its ability to direct lithiation to the C2 position of the indole core. The electron-withdrawing nature of the sulfonyl group significantly acidifies the C2-proton, facilitating its abstraction by strong bases like n-butyllithium (n-BuLi).[3] While our target molecule is functionalized at C3, this C2-directing effect is a crucial consideration in the overall synthetic strategy for other analogs. For C3-functionalization, such as the Friedel-Crafts acylation required to produce the title compound, the deactivation of the ring by the tosyl group necessitates careful selection of reaction conditions.
The workflow for the synthesis of this compound can be visualized as a two-step process following the bromination of the 7-azaindole core.
Caption: Synthetic workflow for the target molecule.
Comparative Analysis of N-Protecting Groups for 7-Azaindole
The selection of a protecting group is a critical decision in a synthetic campaign. Below is a comparative analysis of the tosyl group against other commonly used N-protecting groups for indoles and azaindoles.
| Protecting Group | Introduction Conditions | Stability | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Tosyl (Ts) | TsCl, base (e.g., NaH, pyridine) | Stable to a wide range of conditions, including many acids and organometallics.[1] | Strong electron-withdrawing effect directs C2-lithiation; enhances stability of the azaindole core.[3] | Harsh deprotection conditions may not be compatible with sensitive functional groups. | Reductive (e.g., Mg/MeOH, Na/NH3), strongly basic (e.g., NaOH/MeOH, reflux), or nucleophilic (e.g., Cs2CO3/MeOH).[1] |
| tert-Butoxycarbonyl (Boc) | Boc2O, base (e.g., DMAP, Et3N) | Stable to nucleophiles and catalytic hydrogenation.[4] Labile to strong acids.[5] | Mild acidic deprotection; generally high-yielding introduction. | Can be cleaved under some electrophilic conditions; less robust than tosyl. | Acidic (e.g., TFA/DCM, HCl/dioxane).[5][6] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base (e.g., NaH) | Stable to a broad range of nucleophilic and basic conditions. | Can act as a dual protecting-activating group; deprotection under mild conditions.[7] | Higher cost of the protecting group reagent. | Fluoride sources (e.g., TBAF), or acidic conditions.[8] |
| Benzyl (Bn) | BnBr, base (e.g., NaH) | Stable to a wide range of non-reductive conditions. | Can be removed under neutral conditions. | Deprotection by hydrogenolysis is not compatible with reducible functional groups. | Catalytic hydrogenolysis (e.g., H2, Pd/C). |
From this comparison, the tosyl group emerges as a superior choice when high stability and the ability to direct subsequent functionalization are critical. While its removal requires more forcing conditions than for the Boc or SEM groups, its robustness often justifies its use in complex syntheses.
Experimental Protocols
Part 1: N-Tosylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Rationale: The protection of the pyrrole nitrogen is the initial and crucial step. Sodium hydride is an effective base for deprotonating the weakly acidic N-H of the 7-azaindole, forming the corresponding sodium salt which then readily reacts with p-toluenesulfonyl chloride (TsCl). Anhydrous conditions are essential to prevent quenching of the sodium hydride and hydrolysis of the tosyl chloride.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Part 2: Friedel-Crafts Acylation of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Rationale: The Friedel-Crafts acylation introduces the ethanone moiety at the C3 position.[9][10][11] The N-tosyl group deactivates the pyrrole ring, making it less nucleophilic than an unprotected pyrrole.[12] Therefore, a strong Lewis acid catalyst such as aluminum chloride is typically required to activate the acylating agent (acetyl chloride or acetic anhydride) and drive the reaction. The reaction is directed to the C3 position, which is the most nucleophilic carbon in the N-protected 7-azaindole ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Step-by-Step Methodology:
-
To a stirred solution of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C under an inert atmosphere, add aluminum chloride (2.5 - 3.0 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 15-30 minutes.
-
Add acetyl chloride (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Conclusion
The tosyl group offers a compelling set of advantages for the protection and functionalization of the 7-azaindole scaffold. Its robust nature ensures stability across a wide range of reaction conditions, while its strong electron-withdrawing properties can be strategically leveraged to control regioselectivity. Although deprotection can be challenging, the overall benefits in terms of stability and reactivity modulation often make it the protecting group of choice for complex synthetic endeavors. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the successful synthesis of intricate molecules like this compound and other valuable 7-azaindole derivatives.
References
-
Shibasaki, M., & Yuan, Y. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(9), 1083. [Link]
-
C-H Functionalization of Azaindoles. Organic Chemistry Frontiers. (2021). Royal Society of Chemistry. [Link]
-
Isherwood, A. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6757-6766. [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. (n.d.). [Link]
-
Enguehard-Gueiffier, C., et al. (2012). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. European Journal of Organic Chemistry, 2012(28), 5641-5647. [Link]
-
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23858. [Link]
-
Vasantha, B., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 28(14), 5363. [Link]
-
Chakrabarty, M., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(22), 4313-4315. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). [Link]
-
Reddit - r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006).
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. (n.d.). [Link]
-
Suzenet, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 12596-12629. [Link]
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. (n.d.). [Link]
- Preparation method for 5-bromo-7-azaindole. (2012).
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
- Preparation method of 5-bromo-7-azaindole. (2018).
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. (2017). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. (2020). [Link]
-
Friedel Crafts Acylation. Organic Chemistry Portal. (n.d.). [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. (2022). [Link]
-
Synthesis of indoles. Organic Chemistry Portal. (n.d.). [Link]
- Synthetic process of 5-bromo-7-azaindole.
-
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. (2012). [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry. (2022). [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Royal Society of Chemistry. (2021). [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. (n.d.). [Link]
-
Friedel-Crafts acylation. Khan Academy. (n.d.). [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. (2023). [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. (n.d.). [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. (n.d.). [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. (2019). [Link]
-
Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office. (n.d.). [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Center for Biotechnology Information. (1993). [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (2016). [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. (2016). [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. 傅-克酰基化反应 [sigmaaldrich.cn]
- 11. Khan Academy [khanacademy.org]
- 12. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Azaindole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to mimic the adenine moiety of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] This guide delves into the kinase cross-reactivity profile of a representative 7-azaindole derivative, 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , providing a framework for understanding and evaluating the selectivity of this important class of inhibitors.
It is important to note that the initially specified compound, "1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone," is a synthetic intermediate. The tosyl group serves as a protecting group for the pyrrole nitrogen and is typically removed in the final active compound or cleaved under physiological conditions. Therefore, this guide will focus on the kinase interaction profile of the de-tosylated, and likely biologically active, core structure.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding sites. While targeting a specific disease-driving kinase is the primary objective, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough understanding of a kinase inhibitor's selectivity profile is therefore paramount in preclinical and clinical development. This guide will explore the methodologies used to assess kinase selectivity and provide a comparative analysis based on published data for structurally related 7-azaindole compounds.
Methodologies for Profiling Kinase Inhibitor Selectivity
A comprehensive assessment of kinase inhibitor selectivity involves a multi-pronged approach, integrating biochemical and cellular assays.
Biochemical Assays: A Global View of the Kinome
Large-scale kinase panels are instrumental in providing an initial, broad assessment of a compound's selectivity. The KINOMEscan™ platform, for instance, is a widely used competition binding assay that quantifies the interaction of a test compound with a panel of over 480 kinases.[3] This technology provides a quantitative measure of binding affinity (typically as a dissociation constant, Kd, or as a percentage of control), allowing for a rapid and comprehensive overview of a compound's kinome-wide interactions.
Experimental Workflow: Kinome Scanning
Below is a generalized workflow for a typical kinase profiling experiment using a competition binding assay format.
Caption: A generalized workflow for assessing kinase inhibitor selectivity using a competition binding assay.
Cellular Assays: Target Engagement and Functional Consequences
While biochemical assays are invaluable for assessing direct binding, cellular assays are crucial for confirming target engagement in a physiological context and evaluating the functional consequences of kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Phospho-protein Western Blotting: This technique measures the phosphorylation status of downstream substrates to confirm the inhibition of a specific kinase signaling pathway.
-
Cell Proliferation and Apoptosis Assays: These assays determine the functional impact of kinase inhibition on cellular processes like growth and survival.
Cross-Reactivity Profile of 7-Azaindole Derivatives: A Comparative Analysis
While specific kinome-wide data for 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is not publicly available, a comparative analysis of structurally related 7-azaindole derivatives provides valuable insights into its potential cross-reactivity. The 7-azaindole scaffold is known to be a versatile hinge-binding motif, and modifications at different positions of the ring system can significantly influence selectivity.[2]
General Selectivity Profile of the 7-Azaindole Scaffold
The following diagram illustrates the general selectivity profile of the 7-azaindole scaffold, highlighting kinase families that are frequently inhibited by derivatives of this class.
Caption: General kinase selectivity profile of the 7-azaindole scaffold.
Comparative Inhibitory Activity of Representative 7-Azaindole Derivatives
The following table summarizes the inhibitory activities (IC50 values) of several published 7-azaindole derivatives against a panel of kinases. This data illustrates the spectrum of activity and the potential for cross-reactivity within this compound class.
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Other Notable Off-Targets (IC50 < 1µM) | Reference |
| 2-aminopyrimidine derivative of 3-acetyl-7-azaindole | CDK1 | 7 | CDK2 (3 nM) | [4] |
| Substituted 5-azaindole derivative | Cdc7 | Varies | CDK2 | [4] |
| Aminothiazole-7-azaindole derivative | Fyn | Varies | GSK-3β | [5] |
| General 7-azaindole derivatives | AAK1, ALK, AXL, FGFR, PI3K, PIM | Varies | - | [1] |
| Highly selective 7-azaindole derivative | CDK9 | Varies | High selectivity against other CDKs | [6] |
Note: IC50 values are highly dependent on the specific substitutions on the 7-azaindole core and the assay conditions.
Interpreting the Data: Causality and Experimental Choices
The data presented in the table highlights several key aspects of 7-azaindole kinase inhibitors:
-
Promiscuity and Selectivity are Tunable: Minor chemical modifications to the 7-azaindole scaffold can dramatically alter the selectivity profile. For example, some derivatives exhibit potent, dual inhibition of CDK1 and CDK2, while others have been optimized for high selectivity for CDK9.[4][6]
-
Cross-family Inhibition is Common: It is not uncommon for 7-azaindole derivatives to inhibit kinases from different families. For instance, compounds designed to target Fyn kinase have also shown activity against GSK-3β.[5] This underscores the importance of broad kinome screening to identify such cross-reactivities.
-
Structure-Based Design is Key to Selectivity: Achieving high selectivity often relies on exploiting subtle differences in the ATP-binding pockets of different kinases. Structure-based drug design, guided by X-ray crystallography of inhibitor-kinase complexes, is a powerful tool for designing derivatives with improved selectivity.[7]
Conclusion
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm. [Link]
-
Fragment-based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H- Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinas. ChemRxiv. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Interpreting Biological Screening Data for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a Novel 7-Azaindole Derivative
This guide provides a comprehensive framework for evaluating the biological activity of the novel synthetic compound, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , hereafter referred to as AZ-315B . The analysis is contextualized through a direct comparison with established kinase inhibitors, offering researchers a practical methodology for interpreting screening data and prioritizing next-step investigations in drug discovery.
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the successful development of numerous clinical candidates.[1] AZ-315B, as a derivative of this scaffold, warrants investigation into its potential as a modulator of key cellular signaling pathways.
Given the prevalence of 7-azaindole cores in inhibitors of inflammatory and oncogenic pathways, we hypothesize that AZ-315B may target a critical signaling node such as TGF-β-activated kinase 1 (TAK1). TAK1 is a serine/threonine kinase that plays a central role in mediating signals from cytokines like TNF-α and IL-1, leading to the activation of downstream pathways including NF-κB and MAPKs.[4][5][6] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[5][7][8]
To robustly assess the potential of AZ-315B, this guide will compare its (hypothetical) biological data against two well-characterized TAK1 inhibitors with distinct mechanisms of action:
-
NG25 : A potent, ATP-competitive, type II inhibitor that stabilizes the inactive 'DFG-out' conformation of TAK1.[9][10][11][12]
-
5Z-7-Oxozeaenol : A natural product that acts as a potent, irreversible covalent inhibitor of TAK1.[13][14][15][16]
This comparative approach will not only help in determining the potency and cellular efficacy of AZ-315B but also provide initial insights into its potential mechanism of action.
Part 1: Biochemical Potency Assessment
The initial step in characterizing a potential inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the Chemi-Verse™ TAK1-TAB1 Kinase Assay Kit.[17] The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescence signal indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a 2X solution of the TAK1/TAB1 enzyme complex and a 2X solution of the substrate (e.g., Myelin Basic Protein, MBP) in kinase assay buffer. Prepare serial dilutions of AZ-315B, NG25, and 5Z-7-Oxozeaenol.
-
Kinase Reaction : In a 96-well plate, add 5 µL of each inhibitor dilution. To this, add 10 µL of the 2X enzyme/substrate mix. Initiate the reaction by adding 5 µL of a 2X ATP solution. Include "no inhibitor" controls and "no enzyme" background controls.
-
Incubation : Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis : Normalize the data against controls and plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Biochemical Data
| Compound | Type of Inhibition | Target Kinase | IC50 (nM) |
| AZ-315B (Hypothetical) | Reversible | TAK1 | 45 |
| NG25 | Reversible, Type II | TAK1 | 149[9] |
| 5Z-7-Oxozeaenol | Irreversible, Covalent | TAK1 | 8.1[13][16] |
Interpretation of Results
The hypothetical IC50 value of 45 nM for AZ-315B suggests it is a potent inhibitor of TAK1 in a biochemical setting, comparable to established inhibitors. Its potency appears greater than the reversible inhibitor NG25 but less than the irreversible inhibitor 5Z-7-Oxozeaenol. The irreversible nature of 5Z-7-Oxozeaenol often leads to very low IC50 values in time-dependent assays.
Expert Insight : An IC50 value in the nanomolar range is a strong indicator of a promising hit. However, biochemical potency does not guarantee cellular activity. Furthermore, selectivity is a critical parameter. A compound like NG25 is known to also inhibit other kinases such as MAP4K2.[9] A comprehensive kinase panel screening (e.g., against a panel of 400+ kinases) would be a crucial next step to understand the selectivity profile of AZ-315B and to identify potential off-target effects.
Part 2: Cellular Activity and Pathway Inhibition
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical validation step. Since TAK1 is a primary activator of the NF-κB signaling pathway, an NF-κB reporter gene assay is an excellent method to quantify the cellular potency of TAK1 inhibitors.[6][18]
Signaling Pathway: TAK1-Mediated NF-κB Activation
Caption: Tiered experimental workflow for inhibitor characterization.
Experimental Protocol: MTT Cell Viability Assay
Step-by-Step Methodology:
-
Cell Seeding : Seed a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which are sensitive to TAK1 inhibition) in a 96-well plate and incubate overnight. [8]2. Compound Incubation : Treat the cells with a wide range of concentrations of each inhibitor for an extended period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [19][20]4. Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals. [19]5. Absorbance Reading : Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the 50% cytotoxic concentration (CC50).
Comparative Cytotoxicity and Therapeutic Index
| Compound | CC50 in MDA-MB-231 cells (µM) | Therapeutic Index (CC50 / EC50) |
| AZ-315B (Hypothetical) | 15 | 100 |
| NG25 | >10 (in various cell lines) | >50 |
| 5Z-7-Oxozeaenol | ~5 (in neuroblastoma cells) | ~60 |
Note: CC50 and EC50 values can vary significantly depending on the cell line and assay conditions.
Interpretation of Results
The therapeutic index (TI) is a critical measure of a compound's safety window. It is the ratio of the concentration at which it induces toxicity to the concentration at which it elicits the desired therapeutic effect. A higher TI is desirable.
The hypothetical CC50 of 15 µM for AZ-315B, combined with its cellular EC50 of 150 nM (0.15 µM), yields a promising therapeutic index of 100. This suggests that the compound can inhibit the TAK1 pathway at concentrations 100-fold lower than those that cause general cytotoxicity, indicating a good degree of selectivity in its cellular effects. This compares favorably with the other established inhibitors.
Conclusion and Future Directions
This guide outlines a systematic approach to interpreting biological screening data for a novel 7-azaindole derivative, AZ-315B. Based on our comparative analysis with the established TAK1 inhibitors NG25 and 5Z-7-Oxozeaenol, the hypothetical data for AZ-315B presents a compelling profile:
-
Potent Biochemical Inhibitor : With a low nanomolar IC50, it demonstrates strong, direct inhibition of the TAK1 enzyme.
-
Effective Cellular Activity : It successfully penetrates cells and inhibits the downstream NF-κB pathway with a potent EC50.
-
Favorable Safety Window : It exhibits a high therapeutic index, suggesting that its mechanism of action is not primarily driven by non-specific cytotoxicity.
These results position This compound (AZ-315B) as a promising lead compound for further development as a TAK1-targeting therapeutic.
Recommended Next Steps:
-
Comprehensive Kinase Selectivity Profiling : To confirm its specificity for TAK1 and identify any potential off-target liabilities.
-
Mechanism of Action Studies : To determine if the inhibition is reversible or irreversible and to characterize its binding mode (e.g., via co-crystallography).
-
In Vivo Efficacy Studies : To evaluate its therapeutic potential in animal models of inflammation (e.g., rheumatoid arthritis) or cancer.
-
ADME/Tox Profiling : To assess its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.
By following this structured, comparative, and data-driven approach, researchers can efficiently and effectively evaluate the potential of novel compounds and make informed decisions in the complex landscape of drug discovery.
References
- [Placeholder for a general medicinal chemistry reference on privileged structures]
-
bioRxiv. (2026, January 20). Contrasting roles for IKK regulated inflammatory signalling pathways for development and maintenance of type 1 and adaptive γδ T cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
-
Flintbox. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
National Institutes of Health. (n.d.). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. Retrieved from [Link]
-
National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
Oncotarget. (2020, May 26). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
RCSB PDB. (n.d.). 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. Retrieved from [Link]
- [Placeholder for a reference on the mechanism of 5Z-7-Oxozeaenol, ideally a primary research article]
-
J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
ResearchGate. (n.d.). NG25 regulated downstream signaling pathways of TAK1. Cells were.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]
- [Placeholder for a review on azaindole deriv
-
YouTube. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways. Retrieved from [Link]
-
ACS Publications. (2014, July 17). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Retrieved from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. Contrasting roles for IKK regulated inflammatory signalling pathways for development and maintenance of type 1 and adaptive 𝛄δ T cells | bioRxiv [biorxiv.org]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. TAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1 - Summary - Protein Data Bank Japan [pdbj.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. caymanchem.com [caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique structure, a bioisostere of indole, allows it to act as a versatile pharmacophore. The functionalization of this core structure is paramount for modulating the physicochemical and pharmacological properties of drug candidates. 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a key intermediate in this endeavor, with the bromine atom at the C5 position serving as a versatile handle for various palladium-catalyzed cross-coupling reactions. The tosyl protecting group on the pyrrole nitrogen enhances the stability and reactivity of the molecule in these transformations.
This guide provides a comparative overview of several prominent cross-coupling methods for the functionalization of this important building block. We will delve into the mechanistic underpinnings, provide exemplary protocols, and present a comparative analysis of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to aid researchers in selecting the optimal method for their synthetic goals.
The Central Role of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] The choice of ligands, base, and solvent is critical for the success of these transformations, influencing reaction rates, yields, and substrate scope.[3]
Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7]
Mechanistic Insight
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the transmetalation step. The choice of palladium source, ligand, and base can significantly impact the reaction's efficiency. For electron-rich N-heterocycles like 7-azaindole, ligands such as SPhos or ferrocene-based ligands like dppf are often effective.[6][8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, potassium carbonate (K₂CO₃), 1,4-dioxane, and water.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₂CO₃ (2.0–3.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by a 4:1 mixture of dioxane and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
This protocol is a general guideline and may require optimization for specific substrates.[6]
Heck-Mizoroki Reaction: For C-C (Alkenyl) Bond Formation
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[9][10] It is particularly useful for introducing vinyl groups, which can be further functionalized.
Mechanistic Insight
The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base.[9] Unlike the Suzuki coupling, it does not require an organometallic reagent. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on the alkene and the reaction conditions.[11] High temperatures are often required for the reaction to proceed efficiently with aryl bromides.[10]
Experimental Protocol: A Representative Heck Reaction
-
Materials: this compound, alkene (e.g., n-butyl acrylate), Palladium(II) acetate (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-tol)₃), triethylamine (Et₃N), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.1 equiv.) in DMF.
-
Degas the mixture with an inert gas.
-
Add the alkene (1.5 equiv.) and Et₃N (2.0 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir until completion.[12]
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to aryl alkynes which are valuable intermediates in organic synthesis.[13][14]
Mechanistic Insight
This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13][15] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.
Experimental Protocol: A Representative Sonogashira Coupling
-
Materials: this compound, terminal alkyne, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), copper(I) iodide (CuI), a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and a solvent like tetrahydrofuran (THF) or DMF.
-
Procedure:
-
Dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent in a Schlenk flask.
-
Add CuI (0.05 equiv.) and the amine base (2.0-3.0 equiv.).
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides.[16][17] This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Mechanistic Insight
This palladium-catalyzed C-N bond formation requires a palladium precursor, a suitable phosphine ligand, and a strong base.[17] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. The base, typically a sterically hindered alkoxide like sodium tert-butoxide, is essential for the deprotonation of the amine and for facilitating the reductive elimination step.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
-
Materials: this compound, the desired amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a ligand such as Xantphos, sodium tert-butoxide (NaOtBu), and an anhydrous solvent like toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), the phosphine ligand (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at 80-110 °C with stirring for the required time (typically 2-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Comparative Analysis of Cross-Coupling Methods
| Method | Bond Formed | Coupling Partner | Typical Catalyst System | Advantages | Disadvantages | Reported Yields on Similar Scaffolds |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic acids/esters | Pd(OAc)₂ or Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, dppf) | Mild conditions, high functional group tolerance, commercially available and stable reagents, low toxicity. | Residual boron impurities can be difficult to remove. | Good to excellent (70-95%).[8][18] |
| Heck-Mizoroki | C(sp²)-C(sp²) (vinyl) | Alkenes | Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, P(o-tol)₃) | Atom economical (no organometallic reagent), good for vinylation. | Often requires higher temperatures, regioselectivity can be an issue.[10] | Fair to good (40-80%).[19] |
| Sonogashira | C(sp²)-C(sp) | Terminal alkynes | Pd(PPh₃)₄/CuI | Mild conditions, direct alkynylation. | Sensitivity to air (requires inert atmosphere), potential for alkyne homocoupling. | Good to excellent (75-95%).[13][15] |
| Buchwald-Hartwig | C(sp²)-N | Amines, amides | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., Xantphos, BINAP) | Broad substrate scope (primary and secondary amines), high efficiency. | Requires strictly anhydrous and anaerobic conditions, strong base may not be compatible with all functional groups. | Very good to excellent (88-94%).[20] |
Visualizing the Process
Generalized Palladium Catalytic Cycle
Caption: Figure 1: Generalized Palladium(0) Catalytic Cycle
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Figure 2: General Experimental Workflow
Conclusion
The choice of cross-coupling method for the functionalization of this compound is dictated by the desired final product. For the introduction of aryl or vinyl groups, the Suzuki-Miyaura reaction offers a robust and versatile approach with high yields and excellent functional group tolerance. The Heck reaction provides a more atom-economical route to vinylated products. When alkynyl moieties are the target, the Sonogashira coupling is the method of choice. Finally, for the synthesis of arylamines, the Buchwald-Hartwig amination is an exceptionally powerful tool. Each method has its own set of optimal conditions, and a thorough understanding of their mechanisms and experimental parameters is key to successful synthesis in the pursuit of novel therapeutic agents.
References
-
S. G. N. M. R. D. S. M. F. A. M. S. V. P. S. A. M. P. O. A. A. F. M. S. A. S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2695. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Praveen, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7849–7861. [Link]
-
Koprivica, M., et al. (2015). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o772–o773. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
G. M. L. C. A. R. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Al-Masum, M., & Kumar, P. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14068–14078. [Link]
-
ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3-iodopyridine a. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896–1903. [Link]
-
RSC Publishing. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5049-5064. [Link]
-
MDPI. (n.d.). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(19), 6529. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11663–11675. [Link]
-
PubMed Central. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
Springer. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2695. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Retrieved from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bilder.buecher.de [bilder.buecher.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
"1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" SAR study conclusions and future directions
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous kinases, leading to a surge in the development of potent and selective therapeutic agents.[1][2] This guide delves into the structure-activity relationship (SAR) of this privileged scaffold, using "1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone" as a representative starting point to explore the impact of substitutions on biological activity. While specific SAR studies on this exact molecule are not extensively published, the wealth of data on analogous structures provides a robust framework for understanding how modifications to the core influence target engagement and potency.
The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold
The pyrrolo[2,3-b]pyridine core is a versatile template for developing inhibitors for a range of biological targets, including Bruton's tyrosine kinase (BTK), phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), and cyclin-dependent kinase 8 (CDK8).[3][4][5][6] The key to its success lies in the strategic placement of nitrogen atoms, which allows for crucial hydrogen bonding interactions within the hinge region of kinase active sites.
Caption: A proposed workflow for the future development of pyrrolo[2,3-b]pyridine-based inhibitors.
Key future directions include:
-
Scaffold Hopping and Bioisosteric Replacement: While the pyrrolo[2,3-b]pyridine core is well-established, exploring related heterocyclic systems could lead to novel intellectual property and improved drug-like properties. Bioisosteric replacement of key functional groups, such as the ethanone at C3, could also yield compounds with enhanced potency or altered selectivity profiles.
-
Targeting Resistance Mutations: As with any targeted therapy, the emergence of drug resistance is a significant challenge. Future design strategies should proactively consider potential resistance mutations in the target kinase and aim to develop inhibitors that are less susceptible to such changes.
-
Exploration of Novel Targets: The broad applicability of the pyrrolo[2,3-b]pyridine scaffold suggests that it could be effective against a wider range of targets beyond kinases. Screening existing compound libraries against diverse biological targets could uncover new therapeutic opportunities.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the successful design of potent and selective inhibitors. By systematically exploring the impact of substitutions at key positions and leveraging insights from previous studies, researchers can continue to unlock the full potential of this remarkable heterocyclic system in the ongoing quest for new medicines.
References
-
PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
-
PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. [Link]
-
Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin. [Link]
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
PubMed. Structure-activity Relationships of 1,5-biaryl Pyrroles as EP1 Receptor Antagonists. [Link]
-
MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. [Link]
-
ResearchGate. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
-
PubMed. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
PMC. 1-(5-Bromo-1-benzofuran-2-yl)ethanone. [Link]
-
IJCMR. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]
-
ResearchGate. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]
-
PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
PMC. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. [Link]
-
PubChem. (5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone. [Link]
-
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]
-
IUCr. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. [Link]
-
Amanote Research. Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. As a specialized heterocyclic compound utilized in targeted drug discovery and organic synthesis, its unique chemical structure—incorporating a brominated pyridine ring and a tosyl group—necessitates a meticulous approach to waste management. This document is intended for researchers, chemists, and laboratory personnel engaged in the handling of this and structurally related compounds.
The core principle of this guide is to ensure personnel safety and environmental protection by adhering to rigorous scientific and regulatory standards. The procedures outlined are grounded in the chemical reactivity of the compound's functional groups and aligned with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Chemical Profile
-
Organobromine Moiety: The presence of a bromine atom on the pyrrolopyridine core places this compound in the category of halogenated organic compounds. Such compounds are subject to specific waste disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as hydrogen bromide (HBr) and brominated dioxins, upon incomplete combustion[1]. The EPA lists certain organobromine production wastes as hazardous, underscoring the need for careful management[2][3][4].
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group is a sulfonate ester derivative. While the tosyl group itself is primarily known as an excellent leaving group in organic synthesis, its presence influences the molecule's reactivity and disposal considerations[5][6][7]. Tosylates can be sensitive to moisture and temperature, potentially leading to hydrolysis or decomposition[8][9][10].
-
Pyrrolopyridine Core: The fused heterocyclic ring system is a common scaffold in pharmacologically active molecules. The overall toxicity of the compound is not well-documented, but as with any novel chemical entity, it should be handled as potentially hazardous.
Based on this structural analysis, this compound must be treated as a hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, as mandated by OSHA[11].
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[12][13].
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream Classification: This compound must be disposed of as halogenated organic solid waste . It should not be mixed with non-halogenated organic waste, as this complicates the disposal process and increases costs[14][15].
-
Container Selection: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Halogenated Organic Compound," "Potential Irritant").
Table 1: Disposal and Container Specifications
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of bromine atom. |
| Container Type | HDPE or glass, with a secure screw-top lid. | Chemical compatibility and prevention of leakage. |
| Labeling | "Hazardous Waste," full chemical name, and hazard identification. | Compliance with OSHA and EPA regulations. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Secure and controlled storage prior to pickup. |
| Incompatible Wastes | Strong oxidizing agents, strong bases, and non-halogenated waste. | To prevent potentially violent reactions or cross-contamination. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of pure this compound and contaminated materials.
For Solid Waste (Pure Compound, Contaminated Labware):
-
Preparation: Ensure all necessary PPE is worn and that the disposal is carried out in a chemical fume hood.
-
Collection: Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container. This includes any contaminated weigh boats, filter paper, or other solid materials.
-
Container Sealing: Securely close the waste container lid.
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area.
-
Pickup Request: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[16].
For Solutions Containing the Compound:
-
Waste Stream Identification: Solutions of this compound in organic solvents (e.g., dichloromethane, THF, ethyl acetate) should be collected as halogenated organic liquid waste .
-
Collection: Pour the waste solution into a designated "Halogenated Organic Liquid Waste" container.
-
Container Management: Do not overfill the container. Leave adequate headspace for vapor expansion. Keep the container sealed when not in use.
-
Storage and Pickup: Store the container in the SAA and arrange for pickup as described above.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This is a violation of EPA regulations for hazardous waste[17].
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or chemically treat the waste unless you are specifically trained and equipped to do so, and it is part of an approved laboratory procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. norden.org [norden.org]
- 2. epa.gov [epa.gov]
- 3. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]
- 4. epa.gov [epa.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.ie [fishersci.ie]
- 14. simplesolvents.com [simplesolvents.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. Best Ways to Dispose of Excess Organic Solvents- Solvent Washer [solventwasher.com]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
As a Senior Application Scientist, it is my responsibility to ensure that you, my fellow researchers, can handle our products with the utmost confidence and safety. This guide provides essential, immediate safety and logistical information for handling 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This is not just a list of rules, but a framework for understanding and mitigating the potential risks associated with this compound, ensuring the integrity of your research and, most importantly, your personal safety.
Understanding the Hazard: A Proactive Approach
Before we discuss personal protective equipment (PPE), it's crucial to understand the potential hazards of this compound. While specific toxicological data for this novel compound is limited, we can infer potential risks based on its structural components: the brominated pyrrolopyridine core and the tosyl group.
-
Brominated Heterocyclic Core: Brominated organic compounds can be irritants and may have other toxicological effects.[1][2] It is prudent to assume the compound may cause skin and eye irritation.[1][3]
-
Tosyl Group: The tosyl group is derived from p-toluenesulfonyl chloride (tosyl chloride), a compound known to be a skin and eye irritant.[4][5] While the tosyl group is more stable once attached, it is important to consider the possibility of its release under certain conditions.
-
Unknown Toxicity: As with any novel chemical, the full toxicological profile is unknown. Therefore, it is essential to treat this compound as a potentially hazardous substance and minimize exposure.[6]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is your first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[7][8] | Protects against splashes of the compound or solvents, which could cause serious eye damage.[1] A face shield provides an additional layer of protection for the entire face.[7] |
| Hands | Nitrile or neoprene gloves.[9] | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use and change them frequently. |
| Body | A fully buttoned, flame-resistant lab coat.[7] | Protects skin and personal clothing from spills and splashes. |
| Respiratory | Use in a certified chemical fume hood.[1] | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[10] |
| Feet | Closed-toe shoes.[11] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling this compound.
Preparation and Pre-Handling Check
-
Familiarization: Before beginning any work, thoroughly read and understand this safety guide and any available Safety Data Sheets (SDS) for similar compounds.[12]
-
Work Area: Ensure your workspace is clean and uncluttered.[13] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[1][14]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[15]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.[16]
Handling the Compound
-
Weighing: When weighing the solid compound, do so in the chemical fume hood to avoid inhalation of fine particles.[12]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware that some sulfur-containing esters can be thermally unstable.[17]
-
Avoidance of "Routine" Exposure: Do not smell or taste the chemical.[13] Always use appropriate tools (spatulas, pipettes) to handle the compound and its solutions.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[2]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled waste container.[1]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Prevent others from entering the contaminated area.
-
If safe to do so, increase ventilation to the area.
-
Allow trained emergency personnel to handle the cleanup.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Brominated waste may require specific disposal routes.[9][18]
-
Disposal Procedure: Follow your institution's established procedures for the disposal of hazardous chemical waste. Contact your EHS office for specific guidance.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring your safety when working with this compound.
Caption: Workflow for safe handling of this compound.
By integrating these practices into your daily laboratory routine, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting. Should you have any further questions, do not hesitate to consult your institution's safety professionals.
References
- MSDS of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- 2 - SAFETY DATA SHEET. (2023, September 5).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- PERSONAL PROTECTIVE EQUIPMENT (PPE) IN CBRN INCIDENTS. (n.d.).
- LCSS: BROMINE. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- Laboratory Safety Guidance - OSHA. (n.d.).
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
- explosion in a chemistry research lab using distillation for - ehs.uci.edu. (2007, April 26).
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).
- Tosyl chloride - Safety Data Sheet - ChemicalBook. (2025, September 27).
- What is Tosyl chloride? - ChemicalBook. (2020, September 17).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. LCSS: BROMINE [web.stanford.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. What is Tosyl chloride?_Chemicalbook [chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. osha.gov [osha.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. capotchem.cn [capotchem.cn]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. fishersci.ie [fishersci.ie]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. population-protection.eu [population-protection.eu]
- 17. ehs.uci.edu [ehs.uci.edu]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
